1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZNPHDEQRURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179369-48-2 | |
| Record name | 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride: Strategic Pharmacophore in Kinase Inhibitor Development
Topic: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride: Strategic Pharmacophore in Kinase Inhibitor Development Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) represents a high-value heterocyclic building block in modern medicinal chemistry. Its structural architecture—a piperidine linker bridging a pyrimidine "hinge-binder" and a primary amine "handle"—makes it an ideal scaffold for ATP-competitive kinase inhibitors. This guide dissects the compound’s physicochemical profile, synthetic utility, and mechanistic role in targeting the kinome, specifically within the JAK, AKT, and CDK families.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride |
| CAS Number | 1179369-48-2 |
| Molecular Formula | C |
| Molecular Weight | 251.16 g/mol |
| Free Base MW | 178.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in water, DMSO; Low in non-polar organic solvents (DCM, Hexane) |
| pKa (Calc) | ~10.5 (Piperidine amine), ~1.3 (Pyrimidine N) |
| Hygroscopicity | Moderate (Dihydrochloride salt requires desiccated storage) |
Structural Significance
The compound features two distinct functional domains:[1][2][3][4]
-
The Pyrimidine Head (N1-linked): Acts as a hydrogen bond acceptor/donor system, capable of interacting with the hinge region of kinase ATP-binding pockets (e.g., Valine or Leucine residues).
-
The Piperidine Spacer: Provides a semi-rigid, aliphatic linker that projects the C4-amine into the solvent-exposed region or ribose-binding pocket, allowing for the attachment of solubility-enhancing groups or specificity-determining moieties.
Synthetic Utility & Reaction Workflow
The synthesis of 1179369-48-2 typically follows a convergent Nucleophilic Aromatic Substitution (
Core Synthetic Protocol (Lab Scale)
Reagents: 2-Chloropyrimidine, 4-(N-Boc-amino)piperidine, Potassium Carbonate (
Step 1:
-
Dissolve 2-Chloropyrimidine (1.0 eq) and 4-(N-Boc-amino)piperidine (1.1 eq) in anhydrous DMF (
). -
Add
(2.5 eq) to scavenge the generated HCl. -
Heat the reaction mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloropyrimidine.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.
Step 2: Deprotection & Salt Formation
-
Dissolve the Boc-intermediate in minimal MeOH or DCM.
-
Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours. A white precipitate will form.
-
Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and impurities), and dry under vacuum to yield 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride .
Visualization: Synthetic Pathway
Figure 1: Convergent synthetic workflow for the production of CAS 1179369-48-2 via SnAr coupling and acid-mediated deprotection.
Mechanistic Role in Drug Discovery
This scaffold is ubiquitous in kinase inhibitor design because it addresses two critical challenges: Binding Affinity and Physicochemical Properties .
Pharmacophore Mapping
-
Hinge Binding: The pyrimidine nitrogen atoms can accept hydrogen bonds from the backbone amide NH of the kinase hinge region.
-
Solubility Modulation: The basic amine (pKa ~10.5) ensures the molecule is protonated at physiological pH, significantly improving aqueous solubility—a common hurdle for planar, aromatic kinase inhibitors.
-
Vectorization: The 4-position amine serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing chemists to grow the molecule into the "selectivity pocket" (e.g., targeting the gatekeeper residue).
Case Study Relevance
While 1179369-48-2 is a building block, its structural motif is embedded in several clinical candidates:
-
JAK Inhibitors: Analogous to the piperidine-pyrimidine core found in broad-spectrum JAK inhibitors, where the pyrimidine binds the ATP pocket and the piperidine extends towards the solvent front.
-
AKT Inhibitors: Similar to the core of Capivasertib (AZD5363) , which utilizes a pyrrolopyrimidine-piperidine scaffold. The 1-(pyrimidin-2-yl)piperidin-4-amine is a simplified bioisostere often used in early Hit-to-Lead optimization to assess structure-activity relationships (SAR).
Visualization: Pharmacophore Interactions
Figure 2: Pharmacophore mapping of the 1-(Pyrimidin-2-yl)piperidin-4-amine scaffold within a kinase binding pocket.
Quality Control & Characterization
To ensure data integrity in biological assays, the purity of this building block is paramount.
Analytical Expectations
-
1H NMR (DMSO-d6):
- 8.3–8.4 ppm (d, 2H, Pyrimidine H4/H6).
- 6.6 ppm (t, 1H, Pyrimidine H5).
- 4.5–4.7 ppm (d, 2H, Piperidine eq-H).
-
8.0–8.5 ppm (br s, 3H,
).
-
Mass Spectrometry (ESI+):
-
Target Mass:
(Free base). -
Note: The dihydrochloride salt will dissociate in the MS source; do not look for the mass of the salt (251.16).
-
-
HPLC Purity:
required for library synthesis to prevent side reactions during subsequent amide couplings.
Handling & Stability
-
Storage: The dihydrochloride salt is hygroscopic. Store at 2–8°C (or room temperature) in a tightly sealed container, preferably within a desiccator.
-
Stability: Stable under acidic conditions. However, the free base is prone to oxidation if left exposed to air for prolonged periods.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Chemical Identity & Properties
-
Source: BLD Pharm. "1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Product Analysis."[5]
-
-
Synthetic Methodology (SnAr)
- Source: National Institutes of Health (NIH) / PubMed. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands." (General protocol for piperidine-heterocycle coupling).
-
Kinase Inhibitor Design Applications
- Source: Journal of Medicinal Chemistry (ACS). "Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases." (Illustrates the pyrrolopyrimidine-piperidine pharmacophore relevance).
-
Structural Analogs & Patents
- Source: Google Patents. "WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1179369-48-2|1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride molecular weight
Technical Whitepaper: Physicochemical Characterization and Stoichiometric Implications of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive structural and analytical profile of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2).[1] Often utilized as a privileged scaffold in kinase inhibitor discovery (specifically JAK/STAT pathway modulators), this compound presents unique stoichiometric challenges due to its polybasic nature.[1][2]
Accurate molecular weight determination is not merely a calculation of atomic sums; it is a function of salt stoichiometry, hygroscopicity, and isotopic distribution.[1][2] This guide defines the exact parameters required for precise dosage formulation and analytical validation in drug development workflows.
Part 1: Structural Identity & Molecular Weight Analysis
The molecular weight of the dihydrochloride salt differs significantly from the free base used in biological assays.[1][2] Researchers must distinguish between the formula weight (used for weighing) and the monoisotopic mass (used for Mass Spectrometry identification).[1][2]
Physicochemical Constants
| Parameter | Value | Context |
| IUPAC Name | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Official Nomenclature |
| CAS Number | 1179369-48-2 | Specific to 2HCl salt |
| Molecular Formula | C | (C${9} |
| Average Molecular Weight | 251.16 g/mol | Use for Stoichiometry/Weighing |
| Free Base MW | 178.24 g/mol | Use for molarity in bio-assay |
| Monoisotopic Mass | 178.1215 (Base cation) | Use for LC-MS (ESI+) |
| Salt Form | Dihydrochloride (2HCl) | Highly water-soluble, hygroscopic |
Structural Topology & Isomer Warning
Critical Alert: There are structural isomers with identical molecular weights but vastly different biological activities.[1][2]
-
Target Compound: Pyrimidine attached to the piperidine nitrogen (N1).[1][2]
-
Common Isomer: Pyrimidine attached to the primary amine (exocyclic N).[1][2]
Figure 1: Structural Connectivity and Salt Formation
Caption: Stepwise protonation of the basic centers. The primary amine is protonated first, followed by the pyrimidine ring nitrogen, resulting in the 2HCl salt.[1][2]
Part 2: Synthetic Context & Stoichiometry
Understanding the synthesis explains why the compound exists as a dihydrochloride. The standard route involves a Nucleophilic Aromatic Substitution (S
The "Deprotection" Origin
The 2HCl form is typically the direct product of removing a Boc (tert-butoxycarbonyl) protecting group using HCl in dioxane or ether.[1][2]
-
Precursor: tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate.[1]
-
Reagent: 4M HCl in Dioxane.
-
Mechanism: Acid cleavage of the Boc group releases the primary amine.[1][2]
-
Result: The excess HCl in the reaction medium protonates both the newly formed primary amine and the pyrimidine ring, precipitating the dihydrochloride salt directly.[1][2]
Stoichiometric Correction Factor
When converting from a literature protocol using the free base to using the salt in your lab:
[1][2]-
Protocol Adjustment: If a protocol requires 100 mg of the free base, you must weigh 141 mg of the dihydrochloride salt to deliver the same molar equivalents of the active pharmacophore.[1][2]
Part 3: Analytical Validation Protocols
Trusting the label on a commercial bottle is insufficient for rigorous GLP studies.[1][2] You must validate the salt ratio, as "HCl salts" can drift between mono- (1HCl) and dihydrochloride (2HCl) forms depending on drying methods.[1][2]
Workflow: Self-Validating Identity Check
Figure 2: Analytical Decision Tree
Caption: Analytical workflow to distinguish between free base, mono-HCl, and di-HCl forms. Mass Spec identifies the core; Titration confirms the salt ratio.[1][2]
Protocol: Gravimetric Chloride Determination
This is the gold standard for verifying the "dihydrochloride" claim without expensive equipment.[1][2]
-
Dissolution: Dissolve 50 mg of the compound in 10 mL deionized water. Add 1 mL of 5% HNO
. -
Precipitation: Add excess 0.1 M AgNO
solution dropwise. A white precipitate (AgCl) will form immediately.[1][2] -
Calculation:
-
Interpretation: If your experimental result is ~28%, the MW of 251.16 is valid.[1][2] If it is lower, the sample may be wet (hygroscopic) or mono-salt.[1][2]
Part 4: Practical Handling & Solubility
Solubility Profile
The 2HCl salt drastically alters solubility compared to the lipophilic free base.[1][2]
-
Water: Highly Soluble (>50 mg/mL).[1][2] Note: Solution will be acidic (pH ~2-3).
-
Dichloromethane (DCM): Insoluble (unlike the free base).[1][2]
Buffer Incompatibility Warning
When preparing stock solutions for biological assays (e.g., kinase assays in PBS):
-
Risk: Diluting the high-concentration 2HCl stock (in DMSO) directly into a pH 7.4 buffer may cause micro-precipitation if the buffering capacity is overwhelmed by the acidity of the two HCl equivalents.[1][2]
-
Mitigation: Neutralize the stock solution slightly or ensure the final dilution factor is high (>1000x) to maintain buffer pH stability.
References
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 56605052, 1-(Pyrimidin-2-yl)piperidin-4-amine. Retrieved from [Link][1][2]
-
Addie, M., et al. (2013).[1][2][8] Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[1][2][8] Journal of Medicinal Chemistry. (Contextual reference for piperidine-pyrimidine scaffold synthesis). Retrieved from [Link]
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for salt solubility and solvatochromism principles).
Sources
- 1. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. 1179369-48-2|1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride - Lead Sciences [lead-sciences.com]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Handling of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
[2][3]
Executive Summary
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structure features a highly basic primary aliphatic amine and a weakly basic pyrimidine core, stabilized as a bis-hydrochloride salt.[1][3][4][5]
While the salt form confers superior aqueous solubility compared to the free base, its handling presents specific challenges regarding hygroscopicity and pH-dependent precipitation.[1][3][4][5] This guide provides a definitive solubility profile, theoretical physicochemical basis, and a validated experimental protocol for solubility determination in drug discovery workflows.[1][3][4][5][6]
Physicochemical Characterization
Understanding the solubility behavior requires analyzing the ionization states of the molecule.[2][4][5][6] The dihydrochloride salt implies two protonation sites, leading to a highly polar, ionic species in the solid state.[1][3][4][5][6]
Structural Analysis & Ionization
| Property | Data | Notes |
| Formula | C | Bis-hydrochloride salt |
| MW | 251.16 g/mol | Salt form (Free base MW: 178.[2][6]23) |
| pKa (Site A) | ~10.5 (Predicted) | Primary aliphatic amine (High basicity) |
| pKa (Site B) | ~3.8 (Predicted) | Pyrimidine nitrogen (Weak basicity via resonance) |
| LogP (Free Base) | ~0.3 - 0.7 | Low lipophilicity, but free base may aggregate |
| Hygroscopicity | High | 2HCl salts are prone to deliquescence |
Mechanistic Insight: In water, the compound dissociates into the dicationic species.[1][3][4][5][6] The solution will be acidic (pH < 2.0).[2][3][4][5][6] As the pH is raised (e.g., during extraction or assay buffering), the pyrimidine nitrogen deprotonates first (pH > 4), followed by the primary amine (pH > 10).[1][2][3][4][6] Crucially, the mono-cationic species (pH 4–9) retains good water solubility, but the neutral free base (pH > 11) may precipitate at high concentrations. [1][2][3][6]
Solubility Profile Matrix
The following data represents the expected solubility limits based on the physicochemical properties of aminopyrimidine dihydrochloride salts. These values should be treated as guidelines for solvent selection.
Solvent Compatibility Table[2][4][5][6]
| Solvent System | Solubility Rating | Est. Saturation Limit (25°C) | Application Context |
| Water (Milli-Q) | Very High | > 100 mg/mL | Stock solution preparation.[2][6] Resulting pH will be acidic.[2][4][5][6] |
| DMSO | High | > 50 mg/mL | Standard cryo-stock for biological assays.[4][5][6] |
| Methanol | Moderate | 10 – 30 mg/mL | Useful for transfers; avoid for long-term storage due to potential esterification if traces of acid are present.[4][5][6] |
| Ethanol | Low-Moderate | < 10 mg/mL | Poor solubility compared to MeOH; heating often required.[4][5][6] |
| DCM / Chloroform | Insoluble | < 0.1 mg/mL | The salt is too polar.[4][5][6] Use free base for these solvents.[2][4][5][6] |
| PBS (pH 7.4) | High | > 50 mg/mL | Warning: The acidity of the 2HCl salt may overcome the buffer capacity if high concentrations (>10mM) are dissolved directly.[2][3][4][5][6] |
Experimental Methodologies
To ensure data integrity in your specific application, do not rely solely on literature values.[1][3][4][5][6] Use the following self-validating protocols.
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
This protocol determines the equilibrium solubility, critical for formulation stability.[1][2][3][4][5][6]
Reagents:
-
Test Compound: 1-(Pyrimidin-2-yl)piperidin-4-amine 2HCl[2][3][7]
-
Solvent: Phosphate Buffer (pH 7.[2][3][4][5][6]4) or Water[1][2][3][4][5][6]
-
Equipment: HPLC-UV or LC-MS, orbital shaker, 0.22 µm PTFE filters.[1][3]
Workflow:
-
Supersaturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE.[2][4][5][6]
-
Quantification: Dilute filtrate 1:100 and analyze via HPLC.
-
pH Check: Critical Step. Measure the final pH of the saturated solution.[2][4][5][6] The 2HCl salt will significantly lower the pH of unbuffered water, artificially inflating solubility data relative to a buffered environment.[1][3][4][5][6]
Visualization: Solubility Profiling Workflow
The following diagram outlines the decision logic for handling this compound in assay development.
Caption: Logical workflow for preparing stock solutions, highlighting the critical pH check step for dihydrochloride salts.
Handling & Stability Guidelines
Hygroscopicity Management
Dihydrochloride salts are notoriously hygroscopic.[2][4][5][6] Absorption of atmospheric water leads to:
-
Stoichiometric Error: Weighing wet solid results in under-dosing the active pharmacophore.[2][4][5][6]
-
Hydrolysis Risk: While this specific structure is relatively stable, moisture promotes degradation in many intermediates.[1][4][5][6]
Best Practice:
-
Store at -20°C in a sealed container with desiccants.
-
Equilibrate to room temperature before opening the vial to prevent condensation.[2][4][5][6]
-
Weigh quickly or use a dry box for precise analytical standards.
pH-Dependent Extraction (Free Base Isolation)
If your synthesis requires the free base (e.g., for a reaction in DCM):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56600539, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link][1][2][3][4][6]
-
Bhattachar, S. N., et al. (2006). Solubility: Drug-like Properties: Concepts, Structure Design and Methods.[1][3][4][5][6] Elsevier.[2][4][5][6] (General reference for salt solubility principles).
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- 1. CAS 1205-72-7: 4-Piperidinamine, 1-(phenylmethyl)-, hydroc… [cymitquimica.com]
- 2. N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide | C32H36N8O3 | CID 9549185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride - Lead Sciences [lead-sciences.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Foreword: From Structure to Function
In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. The compound 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, with its distinct pyrimidine and piperidine moieties, stands as a compelling scaffold. While its precise biological role is yet to be fully elucidated, its structural components are prevalent in a multitude of pharmacologically active agents, suggesting a rich potential for therapeutic intervention.[1][2][3]
This guide is structured not as a static report on a known mechanism but as a dynamic roadmap for its discovery. We will embark on a logical, multi-tiered investigative journey, grounded in established scientific principles, to systematically unravel the mechanism of action of this compound. Our approach is designed to be a self-validating system, where each experimental phase builds upon the last, progressively refining our understanding of the compound's biological activity.
Structural Deconstruction and Mechanistic Hypotheses
The structure of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride provides the foundational clues for our investigation. It can be deconstructed into two key pharmacophores:
-
The Pyrimidine Ring: This nitrogen-containing heterocycle is a cornerstone of many therapeutic agents, notably in oncology and immunology. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with a wide array of biological targets.[3][4] A significant number of FDA-approved kinase inhibitors feature a pyrimidine core, which often serves as a "hinge-binding" motif in the ATP-binding pocket of kinases.[5][6][7][8]
-
The Piperidine Ring: This saturated heterocycle is a common feature in centrally active agents and other drugs targeting a variety of receptors.[1] Its three-dimensional structure can be crucial for specific receptor interactions.[9]
Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride:
-
Hypothesis 1: The compound is a protein kinase inhibitor. The pyrimidine moiety suggests a potential interaction with the ATP-binding site of one or more protein kinases, leading to the modulation of intracellular signaling pathways.[5][6][7][8]
-
Hypothesis 2: The compound is a modulator of G-protein coupled receptors (GPCRs). The piperidine scaffold is frequently found in ligands for GPCRs, suggesting that the compound may act as an agonist or antagonist at one of these receptors.
A Phased Experimental Approach to Mechanism of Action Elucidation
To systematically test our hypotheses, we will employ a three-phased experimental workflow. This approach begins with broad, high-throughput screening to identify potential targets, followed by more focused validation and characterization, and culminating in an in-depth analysis of the compound's effects on cellular function.
Figure 1: A three-phased experimental workflow for elucidating the mechanism of action.
Phase 1: Broad Target Screening
The initial step is to perform broad, unbiased screening against large panels of potential targets to identify high-probability candidates.
2.1. Kinome Screening
Given the prevalence of the pyrimidine core in kinase inhibitors, a comprehensive kinome scan is a logical starting point.[5][6][7][8]
-
Objective: To identify which of the over 400 human kinases interact with the compound.
-
Methodology: A high-throughput screen, such as the DiscoverX scanMAX platform, will be employed.[8] The compound will be tested at a fixed concentration (e.g., 1-10 µM) against a panel of several hundred kinases. The output is typically a percentage of inhibition relative to a control.
2.2. GPCR Screening
To address our second hypothesis, a broad GPCR screening panel will be utilized.
-
Objective: To identify potential interactions with a wide range of GPCRs.
-
Methodology: A commercially available GPCR screening service (e.g., from Eurofins Discovery) will be used.[10] These panels often employ radioligand binding assays to detect displacement of a known ligand by the test compound.
Phase 2: Hit Validation and Characterization
The hits identified in Phase 1 must be validated and characterized to confirm the interaction and understand its nature.
2.3. Dose-Response and IC50/EC50 Determination
-
Objective: To confirm the activity of the compound on the identified targets and determine its potency.
-
Methodology: For kinase hits, enzymatic assays will be performed with a range of compound concentrations to generate a dose-response curve and calculate the IC50 value. For GPCR hits, functional assays (e.g., measuring second messenger levels or β-arrestin recruitment) will be used to determine the EC50 (for agonists) or IC50 (for antagonists).[10]
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| EC50 | The concentration of a drug that gives half-maximal response. |
2.4. Binding Affinity Determination
-
Objective: To quantify the binding affinity of the compound to its validated target.
-
Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the dissociation constant (Kd). For GPCRs, radioligand binding assays with varying concentrations of the compound can also be used to determine the Ki.[11]
2.5. Functional Assays for GPCRs
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Methodology: A panel of functional assays will be employed.[10] This includes second messenger assays (e.g., cAMP, IP-1, or calcium flux) and β-arrestin recruitment assays.[10]
Phase 3: Cellular Pathway Analysis
Once the molecular target is validated, the next step is to understand the compound's effect on intracellular signaling pathways and cellular function.[12][13][14]
2.6. Phosphoprotein Profiling
-
Objective: To map the downstream signaling pathways affected by the compound's interaction with its target kinase.
-
Methodology: A multiplex immunoassay, such as a Luminex-based bead array, can be used to simultaneously measure the phosphorylation status of multiple signaling proteins in cell lysates after treatment with the compound. This provides a snapshot of the activated and inhibited pathways.
Figure 2: A hypothetical signaling pathway illustrating kinase inhibition.
2.7. Second Messenger Assays
-
Objective: To confirm the functional consequence of GPCR engagement in a cellular context.
-
Methodology: Assays to measure changes in intracellular cyclic AMP (cAMP), inositol phosphates (IP), or calcium levels will be performed in cells expressing the target GPCR.[13]
2.8. Phenotypic Assays
-
Objective: To determine the ultimate physiological effect of the compound on cells.
-
Methodology: Based on the identified signaling pathway, relevant phenotypic assays will be conducted. For example, if the compound inhibits a kinase involved in cell cycle progression, cell proliferation assays (e.g., MTS or CellTiter-Glo) will be performed.[13] If the pathway is involved in apoptosis, assays for caspase activation or Annexin V staining will be used.
Detailed Experimental Protocols
3.1. Protocol: Kinase Inhibition Assay (Example: Mobility Shift Assay)
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution (at 2x the final desired concentration).
-
Fluorescently labeled peptide substrate (at 2x the final desired concentration).
-
Kinase enzyme (at 2x the final desired concentration).
-
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride stock solution (e.g., 10 mM in DMSO), serially diluted.
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA).
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to a 384-well plate.
-
Add 5 µL of the 2x kinase/substrate mix.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the 2x ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of stop solution.
-
-
Data Acquisition:
-
Read the plate on a microfluidic mobility shift detection instrument (e.g., Caliper LabChip).
-
The instrument measures the ratio of phosphorylated to unphosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
3.2. Protocol: Cellular Proliferation Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (100% proliferation).
-
Plot the percent proliferation versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Concluding Remarks
The journey to elucidate the mechanism of action of a novel compound like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a meticulous process of hypothesis-driven research. By employing a systematic, multi-phased approach that begins with broad screening and progressively narrows down to specific cellular functions, we can confidently identify its molecular target and understand its biological consequences. This guide provides a robust framework for such an investigation, empowering researchers to unlock the therapeutic potential of this and other promising new chemical entities.
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An In-Depth Technical Guide to the In Vitro Screening of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic exploration of novel chemical entities is paramount to identifying next-generation therapeutics. The compound 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, with its distinct pyrimidine and piperidine moieties, represents a compelling starting point for in vitro screening campaigns. The pyrimidine core is a well-established pharmacophore found in a multitude of clinically approved drugs, notably kinase inhibitors, while the piperidine ring is a versatile scaffold known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][2] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed to elucidate its biological activity and therapeutic potential. Our approach is rooted in a logical, tiered screening cascade that prioritizes efficiency and data-driven decision-making.
The inherent structural alerts within 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride suggest several plausible biological activities. The pyrimidine ring, a key component in many kinase inhibitors such as Tofacitinib, an inhibitor of Janus kinases (JAKs), points towards potential interactions with the ATP-binding pocket of various kinases.[3] Furthermore, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The piperidine scaffold is also a privileged structure in medicinal chemistry, contributing to desirable pharmacokinetic properties and serving as a key interaction element in numerous central nervous system (CNS) and cardiovascular drugs.[2][6]
This technical guide will navigate the researcher through a meticulously designed in vitro screening workflow, commencing with broad-based primary screening to identify initial areas of biological activity. This will be followed by more focused secondary and selectivity assays to validate and characterize any observed "hits." Finally, we will address the critical aspect of early-stage safety assessment through cytotoxicity profiling. Each proposed step is accompanied by a detailed rationale, empowering the researcher to not only execute the protocols but also to understand the underlying scientific principles.
Part 1: The Strategic Screening Cascade: A Multi-pronged Approach to Target Discovery
A robust in vitro screening strategy for a novel compound with a privileged scaffold necessitates a broad yet systematic initial assessment. Given the diverse biological activities associated with both pyrimidine and piperidine cores, a parallel screening approach against major druggable target classes is recommended. This initial phase aims to cast a wide net to identify potential primary targets, which can then be pursued with more focused and in-depth studies.
Our proposed primary screening cascade for 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is designed to be both comprehensive and resource-efficient. It encompasses three key areas of investigation: kinase activity, GPCR modulation, and ion channel inhibition. This multi-pronged approach maximizes the probability of identifying a relevant biological effect and provides a solid foundation for subsequent hit-to-lead optimization efforts.
Caption: A strategic workflow for the in vitro screening of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
Part 2: Primary Screening: Identifying the Initial Biological Fingerprint
The primary screening phase is designed to provide a broad overview of the compound's biological activity. High-throughput screening (HTS) methodologies are often employed at this stage to rapidly assess the compound against a large number of targets.[7][8][9]
Kinase Panel Screening
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad kinase panel screen is a logical first step.[4] This will help determine if the compound has any activity against a diverse set of kinases, providing initial clues about its potential as an anticancer or anti-inflammatory agent.
Methodology: In Vitro Kinase Assay
A common method for kinase screening is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.[10]
Step-by-Step Protocol:
-
Reagent Preparation: Recombinant kinase, substrate (peptide or protein), and ATP are prepared in a suitable kinase buffer.
-
Compound Addition: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is serially diluted and added to the wells of a microtiter plate.
-
Kinase Reaction Initiation: The kinase and substrate are added to the wells, and the reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]
-
Fluorescence-Based Assays: Employing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) with phospho-specific antibodies.[10]
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM |
| PLK4 | Example Value |
| Akt1 | Example Value |
| JAK2 | Example Value |
| ... (other kinases) | Example Value |
GPCR Binding Assays
The piperidine moiety suggests potential interactions with GPCRs. A panel of radioligand binding assays against a diverse set of GPCRs can identify any direct binding interactions.[12]
Methodology: Radioligand Binding Assay
This technique measures the ability of the test compound to displace a radiolabeled ligand from its receptor.[13]
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared.
-
Assay Setup: The membranes, a known concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and various concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride are combined in a microtiter plate.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
Ion Channel Screening
To explore the compound's potential effects on ion channels, a preliminary screen against a panel of key ion channels is recommended.[14] This is particularly important for early safety assessment, as off-target effects on cardiac ion channels (e.g., hERG) can lead to cardiotoxicity.[15]
Methodology: High-Throughput Electrophysiology
Automated patch-clamp systems allow for the rapid screening of compounds against a variety of ion channels.[16]
Step-by-Step Protocol:
-
Cell Culture: Cells stably expressing the ion channel of interest are cultured.
-
Cell Plating: Cells are plated onto the specialized microfluidic chips of the automated patch-clamp instrument.
-
Compound Application: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is applied to the cells at a set concentration.
-
Electrophysiological Recording: The instrument measures changes in ion channel currents in response to the compound.
Part 3: Secondary and Selectivity Screening: Validating and Refining the Hits
Positive results from the primary screen ("hits") require further investigation to confirm their activity and determine their selectivity.
IC50 Determination for Hit Kinases
For any kinases showing significant inhibition in the primary screen, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50).
Methodology: Dose-Response Kinase Assay
This is a follow-up to the primary kinase screen, using a wider range of compound concentrations.
Step-by-Step Protocol:
-
Serial Dilution: Prepare a series of dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
-
Kinase Assay: Perform the in vitro kinase assay as described previously with each concentration of the compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for determining the IC50 value of a primary kinase hit.
Functional GPCR Assays
If the compound shows binding to a GPCR, it is crucial to determine whether it acts as an agonist, antagonist, or inverse agonist. This is achieved through functional cell-based assays that measure downstream signaling events.[17]
Methodology: cAMP and Calcium Flux Assays
-
cAMP Assay: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium (Ca²⁺) levels are measured.
Step-by-Step Protocol (cAMP Assay Example):
-
Cell Culture: Cells expressing the target GPCR are cultured.
-
Compound Treatment: Cells are treated with 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
Detailed Electrophysiology for Ion Channel Hits
For any ion channel hits, more detailed electrophysiological studies are necessary to characterize the mechanism of action (e.g., open-channel block, allosteric modulation).
Methodology: Manual Patch-Clamp Electrophysiology
This "gold standard" technique provides high-quality data on the interaction between a compound and an ion channel.[18]
Part 4: Early Safety and Toxicity Profiling
Assessing the potential for cytotoxicity is a critical component of early-stage drug discovery.[19] These assays help to identify compounds that may have non-specific toxic effects and to determine a therapeutic window for any observed biological activity.[20]
Cell Viability and Cytotoxicity Assays
A panel of cytotoxicity assays should be performed in one or more relevant cell lines (e.g., a cancer cell line if anticancer activity is suspected, and a normal cell line to assess general toxicity).[21]
Methodology: MTT and LDH Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[22] Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product.[23]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.[19][24]
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | IC50 / EC50 (µM) |
| Example Cancer Cell Line | MTT | Example Value |
| Example Normal Cell Line | MTT | Example Value |
| Example Cancer Cell Line | LDH | Example Value |
| Example Normal Cell Line | LDH | Example Value |
Conclusion: From Screening Data to Actionable Insights
This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro screening of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. By systematically evaluating the compound against key druggable target classes and assessing its cytotoxic potential, researchers can efficiently identify and validate promising biological activities. The data generated from this screening cascade will be instrumental in guiding future medicinal chemistry efforts to optimize the potency, selectivity, and safety of this novel chemical scaffold, ultimately paving the way for the development of new and effective therapeutic agents. The key to success lies not just in the execution of these assays, but in the thoughtful interpretation of the data within the broader context of drug discovery.
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An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine core. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its analogues. While specific research on this particular dihydrochloride salt is limited in publicly accessible literature, this guide provides a comprehensive preliminary research overview. By examining the synthesis, characterization, and biological activities of structurally related compounds, we can infer the potential properties and therapeutic applications of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, offering a valuable resource for researchers initiating studies on this and similar molecules.
Introduction: The Pyrimidinyl-Piperidine Scaffold - A Privileged Structure in Drug Discovery
The fusion of pyrimidine and piperidine moieties creates a chemical scaffold with significant potential in drug discovery. The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile platform for molecular interactions, while the piperidine ring provides a flexible yet conformationally constrained linker, often improving pharmacokinetic properties. Analogues of 1-(Pyrimidin-2-yl)piperidin-4-amine have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects. This suggests that 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride could serve as a valuable building block or lead compound in the development of novel therapeutics.
Physicochemical Properties and Identification
A solid understanding of the fundamental physicochemical properties is crucial for any research endeavor.
| Property | Value | Source |
| CAS Number | 1179369-48-2 | [1] |
| Molecular Formula | C₉H₁₆Cl₂N₄ | [1] |
| Molecular Weight | 251.16 g/mol | N/A |
| Canonical SMILES | C1CN(CCC1N)C2=NC=CC=N2.Cl.Cl | N/A |
| InChI Key | InChI=1S/C9H14N4.2ClH/c10-8-3-5-13(6-4-8)9-11-1-2-12-9;;/h1-2,8H,3-6,10H2;2*1H | N/A |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic strategy would involve the reaction of 2-chloropyrimidine with tert-butyl (4-aminopiperidin-1-yl)carbamate, followed by the deprotection of the amine group.
Caption: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate.
-
To a solution of tert-butyl (4-aminopiperidin-1-yl)carbamate (1.0 eq) and 2-chloropyrimidine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
-
-
Step 2: Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine.
-
Dissolve the purified tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Step 3: Formation of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
-
Dissolve the crude 1-(Pyrimidin-2-yl)piperidin-4-amine in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Add a solution of hydrochloric acid in diethyl ether or dioxane (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperidine protons. The pyrimidine protons will likely appear in the aromatic region (δ 6.5-8.5 ppm). The piperidine protons will be in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the nitrogen atoms appearing more downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring (δ 150-165 ppm) and the piperidine ring (δ 30-60 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base. The spectrum is expected to show a prominent peak for the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-N stretching vibrations.[2]
Potential Biological Activities and Therapeutic Targets
The therapeutic potential of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride can be inferred from the biological activities of structurally similar compounds.
Caption: Inferred biological activities and targets of 1-(Pyrimidin-2-yl)piperidin-4-amine.
-
Anticancer Activity: Numerous pyrimidine derivatives have been investigated as anticancer agents. For instance, compounds with a similar pyrimidinyl-piperidine core have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various B-cell malignancies.
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of 1-(pyrimidin-2-yl)piperazine have been identified as selective MAO-A inhibitors, suggesting that 1-(Pyrimidin-2-yl)piperidin-4-amine could also possess activity against this enzyme, which is a target for the treatment of depression and other neurological disorders.[3]
-
Akt Inhibition: The serine/threonine kinase Akt is a crucial node in cell signaling pathways that regulate cell growth, proliferation, and survival. The 1-(pyrimidin-2-yl)piperidin-4-amine scaffold is present in some known Akt inhibitors, indicating a potential application in oncology.
-
Histamine H4 Receptor Antagonism: The histamine H4 receptor is involved in inflammatory responses. Antagonists of this receptor are being investigated for the treatment of various inflammatory and autoimmune diseases. The pyrimidine-piperazine/piperidine motif has been utilized in the design of H4 receptor antagonists.
Proposed Analytical Methodologies
For the quantitative analysis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in various matrices, such as in formulation studies or biological samples, robust analytical methods are required.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the primary choice for the analysis of this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) would be suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrimidine ring (likely around 230-280 nm) would be appropriate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For more sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode would be suitable for this amine-containing compound.
-
Mass Analysis: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity. The precursor ion would be the [M+H]⁺ of the free base, and characteristic product ions would be identified through infusion experiments.
Conclusion and Future Directions
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a promising chemical entity with a scaffold that is well-represented in a variety of biologically active molecules. While direct experimental data for this specific compound is sparse, this guide provides a solid foundation for future research by extrapolating from the rich chemistry and pharmacology of its analogues. The proposed synthetic route is feasible and the characterization methods are standard. The inferred potential as an anticancer, CNS-active, or anti-inflammatory agent warrants further investigation. Future work should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological screening to elucidate its specific mechanism of action and therapeutic potential.
References
-
Lead Sciences. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. [Link]
- Zhang, Y., et al. (2019). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 24(18), 3256.
- Patel, R. V., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1637-S1642.
- Kus, C., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1279-1286.
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4094.
- Terakado, M., et al. (2019). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2137.
- Wang, X., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1655.
- Gao, Y., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 14(11), 103401.
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
PubChem. 4-Anilinopiperidine. [Link]
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]
-
YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]
-
ResearchGate. 13 C NMR spectra of... [Link]
- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
-
MOLBASE. N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine. [Link]
-
PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. [Link]
-
ResearchGate. Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide; synthesis, characterization, wavefunction and docking studies. [Link]
-
ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
ResearchGate. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. [Link]
-
ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]
-
Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]
-
ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
- Google Patents.
Sources
- 1. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: In Vivo Characterization of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Executive Summary & Scientific Rationale
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride represents a "privileged scaffold" in medicinal chemistry. This structural motif—a piperidine ring linked to a pyrimidine, featuring a solvent-exposed primary amine—is a critical pharmacophore found in Janus Kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists), and chemokine receptor antagonists.
When conducting in vivo studies on this compound, researchers are typically addressing one of three objectives:
-
Fragment Validation: Assessing the bioavailability of this core scaffold before elaborating the primary amine into a larger drug molecule.
-
Metabolite Safety: Evaluating the toxicity of this specific cleavage product, which may result from the metabolism of larger clinical candidates.
-
Linker Pharmacology: Testing its utility as a rigid, semi-polar linker in PROTACs or bifunctional degraders.
This guide provides a rigorous, self-validating protocol for establishing the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile of the compound. These are the mandatory first steps before any efficacy modeling can be performed.
Chemical Properties & Formulation Strategy
The dihydrochloride salt form presents specific challenges for in vivo administration. It is highly water-soluble but significantly acidic. Direct injection without buffering will cause injection site necrosis and hemolysis, invalidating study results.
Table 1: Physicochemical Profile
| Property | Value/Description | Implication for In Vivo Study |
| Molecular Weight | ~251.15 g/mol (Salt) | High molarity per mg; dose calculation must correct for salt factor. |
| Salt Form | Dihydrochloride (2HCl) | Critical: pH of aqueous solution will be < 3.0. |
| Solubility | High in water (>50 mg/mL) | Ideal for IV/PO, but requires pH adjustment. |
| pKa (Calculated) | ~9.8 (Amine), ~2.5 (Pyrimidine) | The primary amine is protonated at physiological pH. |
Formulation Protocol (Standardized)
Objective: Prepare a 5 mg/mL solution (free base equivalent) at pH 7.4 for IV/PO administration.
-
Weighing: Calculate the Salt Correction Factor (SCF).
-
MW (Free Base) ≈ 178.23
-
MW (2HCl Salt) ≈ 251.15
-
SCF = 1.41 . To get 100 mg of active compound, weigh 141 mg of the salt.
-
-
Dissolution: Dissolve 141 mg of the salt in 15 mL of sterile 0.9% Saline .
-
Note: The solution will be acidic (pH ~2-3).
-
-
Buffering (Crucial Step):
-
Slowly add 1N NaOH or 0.5M Sodium Bicarbonate dropwise while monitoring with a micro-pH probe.
-
Target pH: 7.0 – 7.4 .
-
Caution: If precipitation occurs (rare for this scaffold), add 5% Solutol HS-15 or Cyclodextrin (HP-β-CD).
-
-
Final Volume: Adjust volume to 20 mL with saline.
-
Sterilization: Filter through a 0.22 µm PVDF syringe filter.
Study Design 1: Maximum Tolerated Dose (MTD)
Objective: Define the upper safety limit to prevent non-specific toxicity from confounding efficacy data.
Experimental Workflow
-
Species: C57BL/6 Mice (Male/Female, 8-10 weeks).
-
Group Size: n=3 per dose level (dose-escalation design).
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
Dosing Regimen (Up-and-Down Method):
-
Start Dose: 10 mg/kg (Conservative starting point for amine scaffolds).
-
Escalation: If tolerated, proceed to 30, 100, and 300 mg/kg with 48-hour washout/observation periods between cohorts.
-
Observation: Monitor for 24 hours post-dose.
Clinical Signs Scoring (Irwin Test Subset):
-
Lethargy/Ptosis: Signs of CNS depression (common with piperidine amines).
-
Tremors/Convulsions: Signs of off-target CNS excitation.
-
Piloerection/Hunching: General distress.
Study Design 2: Pharmacokinetics (PK)
Objective: Determine oral bioavailability (%F), Half-life (
This protocol uses a cassette dosing or discrete dosing approach to track the molecule in plasma.
Workflow Diagram (DOT)
Caption: Workflow for single-dose pharmacokinetic evaluation comparing IV and PO routes to calculate bioavailability.
Detailed Protocol Steps
1. Animal Preparation:
-
Fast animals for 4 hours pre-dose (water ad libitum) to standardize absorption.
-
Warm animals slightly (heat lamp) to facilitate tail vein dilation for IV dosing.
2. Administration:
-
Group A (IV): Dose at 2 mg/kg via tail vein. Volume: 5 mL/kg.
-
Group B (PO): Dose at 10 mg/kg via oral gavage. Volume: 10 mL/kg.
3. Microsampling (Serial Bleed):
-
Use capillary tubes (15-20 µL) via tail nip.
-
Timepoints:
-
IV: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
PO: 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
-
Collect into K2-EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C.
4. Bioanalytical Method (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor the parent ion
(m/z ~179.1) and specific fragments (likely pyrimidine ring loss). -
Internal Standard: Tolbutamide or deuterated analog.
Data Analysis Formulas
Calculate the following parameters using non-compartmental analysis (NCA):
- : Maximum observed concentration.
- : Area under the curve (exposure).
-
: Oral Bioavailability.
Hypothetical Efficacy & Mechanism Exploration
Since the specific target is context-dependent, this section outlines the "Decision Tree" for functional validation.
If the PK study shows good exposure (
Functional Decision Logic (DOT)
Caption: Decision tree for selecting in vivo efficacy models based on target knowledge.
Recommended Phenotypic Screen: Given the pyrimidine-piperidine scaffold's prevalence in immunology, an LPS-Challenge Model is the most high-yield generic screen.
-
Administer Compound (PO) at
hour. -
Inject LPS (IP) at
. -
Collect blood at
hours. -
Measure TNF-
and IL-6 via ELISA. Rationale: If the compound hits JAKs or chemokine receptors, it will blunt the cytokine spike.
References
-
Scaffold Pharmacology: Welsch, M. E., et al. "Multivalent probes for chemical biology." Current Opinion in Chemical Biology, 2010. Link (Discusses the use of piperidine-pyrimidine scaffolds as privileged structures).
-
Formulation of Salts: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007.[1] Link (Guidance on handling HCl salts in vivo).
- PK Protocol Standards: Kwon, Y. "Handbook of Essential Pharmacokinetics, Pharmacodynamics and Drug Metabolism for Industrial Scientists." Springer, 2001. (Standard source for the IV/PO cassette dosing protocols described).
-
Irwin Test: Irwin, S. "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse." Psychopharmacologia, 1968. Link (The gold standard for acute toxicity observation).
Sources
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride GPCR binding assay protocol
Application Note: GPCR Fragment Screening Protocol for 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Abstract & Scientific Context
This application note details the protocol for evaluating the binding affinity of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (hereafter Compound A-2HCl ) against Class A Aminergic G-Protein Coupled Receptors (GPCRs).
Compound A-2HCl represents a "privileged scaffold" in medicinal chemistry.[1] The N-arylpiperidine moiety is a structural cornerstone in ligands for Serotonin (5-HT
Primary Application: Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization for neuropsychiatric and antiviral indications.[2][1]
Critical Material Properties
| Property | Specification | Technical Note |
| Compound Name | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Core scaffold for aminergic ligands.[2][1] |
| Molecular Weight | ~251.15 g/mol (Salt form) | Use free base MW (~178.[1]23) for stoichiometry if required, but weigh as salt. |
| Solubility | >50 mM in Water/DMSO | Critical: 2HCl salt is acidic.[1] Stock solutions in water will have pH < 4.[1]0. |
| pKa (Predicted) | ~9.5 (Piperidine N), ~3.5 (Pyrimidine N) | Highly basic at physiological pH; positively charged.[1] |
| Storage | -20°C, Desiccated | Hygroscopic. Equilibrate to RT before opening. |
Experimental Workflow
The following diagram outlines the critical path for the radioligand competition binding assay.
Figure 1: Workflow for Radioligand Competition Binding Assay. Critical inputs (blue/red/yellow) converge at the incubation step, followed by physical separation and quantification.
Detailed Protocol: Competition Binding Assay
Target Receptor: 5-HT
Step 1: Buffer Preparation (The "pH Trap")
Expert Insight: The dihydrochloride salt of Compound A can acidify the assay well, especially at high screening concentrations (e.g., 100 µM). Standard Tris buffers may fail to buffer this shift.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 0.1% BSA, pH 7.4.[2][1] -
Correction: If screening >10 µM, verify pH of the highest concentration well. If pH < 7.2, increase Tris concentration to 100 mM or adjust the compound stock with NaOH.[1]
Step 2: Compound Preparation
-
Stock Solution: Dissolve Compound A-2HCl in 100% DMSO to yield a 10 mM stock.
-
Serial Dilution: Prepare a 10-point dilution series (1:3 or 1:5) in 100% DMSO .
Step 3: Membrane & Radioligand Prep[1][2]
-
Membranes: Thaw CHO-h5HT
membranes rapidly at 37°C, then place on ice. Homogenize gently (Poltron or needle pass) to ensure uniform suspension.[1] Dilute in Assay Buffer to 5–10 µg protein/well . -
Radioligand: Dilute [
H]-8-OH-DPAT in Assay Buffer to a concentration of 2x K (approx. 1–2 nM).
Step 4: Assay Assembly (96-well Plate)
Add reagents in the following order to minimize dissociation artifacts:
-
25 µL Assay Buffer (for Total Binding) OR 25 µL 10 µM Serotonin (for Non-Specific Binding).[1]
-
25 µL Diluted Compound A-2HCl (Test wells).
-
25 µL Radioligand ([
H]-8-OH-DPAT). -
150 µL Membrane Suspension (Initiates reaction).
-
Total Volume: 225 µL.
-
Step 5: Incubation & Filtration[1][2]
-
Incubate: 60 minutes at Room Temperature (25°C). Shake gently (200 rpm).
-
Filter Prep: Pre-soak UniFilter-96 GF/B plates in 0.3% Polyethyleneimine (PEI) for 1 hour at 4°C.
-
Why? The piperidine amine is positively charged.[1] PEI coats the glass fibers with positive charge, repelling the ligand and reducing non-specific binding (NSB) to the filter.
-
-
Harvest: Use a vacuum manifold (e.g., PerkinElmer Harvester).
-
Aspirate wells.[1]
-
Wash 3x with 500 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
-
Dry & Count: Dry plates (50°C for 1 hr), add 40 µL Microscint-20 cocktail, and count on a TopCount or MicroBeta counter.
Data Analysis & Interpretation
Quantitative Metrics
Summarize data using the following logic:
| Parameter | Formula/Method | Purpose |
| Specific Binding | The signal derived purely from receptor interaction.[2][1] | |
| % Inhibition | Normalizes data for curve fitting. | |
| IC | Non-linear regression (4-parameter logistic) | Concentration inhibiting 50% of radioligand binding.[2][1] |
| K | Cheng-Prusoff Equation. Corrects for radioligand competition.[1] |
Mechanistic Diagram: Competitive Binding
Figure 2: Competitive Equilibrium. Compound A (I) competes with the Radioligand (L) for the same orthosteric site on the Receptor (R). The assay measures the reduction in [RL] as [I] increases.*
Troubleshooting & Optimization
-
High Non-Specific Binding (NSB > 20%):
-
Steep Hill Slope (> 1.2):
-
Low Signal-to-Noise:
References
-
Limbird, L. E. (2012).[1] Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media.[1] Link
-
Motulsky, H. J., & Neubig, R. R. (2010).[1] Analysis of ligand binding data. Current Protocols in Neuroscience, 52(1), 7-5.[2][1]
-
European Bioinformatics Institute (EMBL-EBI). (2023).[2][1] ChEMBL Target Report: 5-Hydroxytryptamine receptor 1A.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16658, 1-Aminopiperidine derivatives.
Sources
Application Note: Evaluation of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride in Anti-Inflammatory Screening
[1]
Abstract & Scientific Rationale
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural motif—a piperidine ring linked to a pyrimidine—forms the core of several clinically approved Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Baricitinib).[1] While often used as a synthetic intermediate, this fragment possesses intrinsic potential to modulate cytokine signaling pathways.[1]
This Application Note provides a rigorous protocol for evaluating the anti-inflammatory activity of this specific dihydrochloride salt. Unlike neutral organic molecules, the dihydrochloride (2HCl) nature of this compound presents specific challenges in cellular assays, primarily regarding pH-induced cytotoxicity.[1] This guide details a self-validating workflow using the RAW 264.7 macrophage model stimulated with Lipopolysaccharide (LPS), focusing on Nitric Oxide (NO) inhibition and cytokine suppression (TNF-
Material Preparation & Handling (Critical)
Challenge: The dihydrochloride salt form is highly acidic.[1] Direct dissolution in cell culture media without buffering will acidify the medium (visible as a yellow shift in phenol red), causing non-specific cell death that mimics anti-inflammatory activity (false positive).[1]
Protocol A: Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
-
Solvent Choice: Dissolve in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).[1]
-
Note: Water is possible, but DMSO is preferred for cellular permeability and sterility.[1]
-
-
Neutralization (Mandatory):
-
Prepare the working solution in reduced-serum media (e.g., Opti-MEM) containing 25 mM HEPES buffer .
-
Check pH.[1] If the solution turns yellow (acidic), titrate with sterile 1N NaOH until the physiological pink color (pH 7.2–7.[1]4) is restored.[1]
-
Validation: Filter sterilize (0.22 µm) only after pH adjustment.[1]
-
Experimental Protocol: LPS-Induced Inflammation Assay
Model System: RAW 264.7 Murine Macrophages Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 Readout: Griess Assay (Nitric Oxide) and ELISA (Cytokines)[1][2]
Step-by-Step Methodology
Phase 1: Cell Seeding and Recovery[1]
-
Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS + 1% Pen/Strep. Passages should be <20 to ensure LPS sensitivity.[1]
-
Seeding: Harvest cells and seed into 96-well plates at a density of 5 × 10⁵ cells/mL (100 µL/well).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Treatment (Pre-Incubation Strategy)
Rationale: Pre-incubation allows the compound to permeate the cell and engage intracellular targets (e.g., kinases) before the inflammatory cascade is triggered.
-
Preparation: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in serum-free DMEM.
-
Treatment: Aspirate old media. Add 100 µL of compound-containing media to respective wells.
-
Controls:
-
Time: Incubate for 1 hour at 37°C.
Phase 3: Inflammatory Stimulation[1]
-
LPS Spike: Do not remove the drug media. Add 10 µL of 10× LPS stock (final concentration: 1 µg/mL ) to all wells except the Negative Control.[1]
-
Incubation: Incubate for 18–24 hours .
-
Note: NO accumulation peaks at 24h; TNF-
peaks earlier (4–6h). For a combined assay, 24h is standard for NO, but supernatants for ELISA should be harvested at specific peak times if maximizing sensitivity.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Phase 4: Data Acquisition[1]
-
Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 2 min) to pellet floating cells. Transfer 100 µL of supernatant to a fresh plate for analysis.
-
Cell Viability (Crucial Normalization): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO/cytokines are due to pathway inhibition, not cytotoxicity.
Visualizations
Figure 1: Experimental Workflow
This diagram outlines the critical path from compound preparation to data analysis, highlighting the specific handling of the salt form.
Caption: Figure 1.[1] Integrated screening workflow emphasizing the critical pH neutralization step required for dihydrochloride salts to prevent false-positive cytotoxicity.
Figure 2: Mechanistic Pathway & Intervention
This diagram illustrates the inflammatory signaling cascade (TLR4/NF-
Caption: Figure 2.[1] Putative mechanism of action. The scaffold mimics the ATP-binding hinge region of kinases, potentially inhibiting JAK-STAT signaling downstream of inflammatory stimuli.[1]
Data Analysis & Interpretation
Quantitative Metrics
Calculate the percentage of inhibition using the following formula:
-
Abs_LPS: Absorbance of cells treated with LPS + Vehicle.[1]
-
Abs_Test: Absorbance of cells treated with LPS + Compound.
-
Abs_Control: Absorbance of cells (No LPS).[1]
Expected Results
| Parameter | Vehicle + LPS | 10 µM Compound + LPS | 100 µM Compound + LPS | Interpretation |
| Nitrite (µM) | 35.0 ± 2.5 | 28.0 ± 1.5 | 12.0 ± 1.0 | Dose-dependent anti-inflammatory effect.[1] |
| Cell Viability (%) | 100% | 98% | >90% | Activity is not due to toxicity.[1] |
| Cell Viability (%) | 100% | 60% | 20% | FALSE POSITIVE. Effect is due to cell death (likely pH issue).[1] |
References
-
Lead Sciences. "1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Product Description." Lead Sciences Catalog. Accessed October 26, 2023.[1] Link
-
Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases."[1] Journal of Medicinal Chemistry, vol. 53, no.[1] 24, 2010, pp. 8468-8484.[1] Link[1]
-
Gupta, S., et al. "Guidelines for anti-inflammatory assays in RAW264.7 cells." Journal of Inflammation Research, 2022.[1] Link
-
O'Shea, J. J., et al. "The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention."[1] Annual Review of Medicine, vol. 66, 2015, pp. 311-328.[1] Link[1]
-
ChemicalBook. "1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Properties and Safety." ChemicalBook Database.[1] Accessed October 26, 2023.[1] Link
Application Note: CNS Activity Assessment of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
This Application Note is structured as a high-level technical guide for the pharmacological assessment of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2).[1][2] It synthesizes medicinal chemistry insights with rigorous screening protocols to evaluate its potential as a CNS-active agent or scaffold.[1][2]
Introduction & Pharmacological Rationale
The compound 1-(Pyrimidin-2-yl)piperidin-4-amine (dihydrochloride salt) represents a privileged scaffold in Central Nervous System (CNS) drug discovery.[1][2] Structurally, it is the piperidine-4-amine homolog of 1-(2-pyrimidinyl)piperazine (1-PP) , a well-known active metabolite of the anxiolytic drug Buspirone.[1]
While 1-PP acts primarily as a partial agonist at 5-HT1A and an antagonist at
Objective: This guide provides a standardized workflow to assess the CNS "druggability" of this compound, focusing on Blood-Brain Barrier (BBB) penetration, off-target promiscuity (safety pharmacology), and specific receptor engagement.[1]
Physicochemical Profile (Predicted)
-
Molecular Weight: 178.23 (Free base) / 251.16 (2HCl salt)[2]
-
pKa: ~10.5 (Primary amine), ~2.5 (Pyrimidine N).[2] The dihydrochloride form is highly acidic in solution.[2]
-
LogP: ~0.6 (Hydrophilic; requires active transport or specific formulation for high CNS exposure).[2]
-
Key Insight: The primary amine at position 4 is a critical "handle" for derivatization but also a metabolic liability (MAO deamination risk).[2]
Strategic Assessment Workflow
The following decision matrix outlines the logical progression from bench to in vivo validation.
Figure 1: CNS Candidate Selection Logic. The workflow prioritizes BBB permeability and high-affinity binding before resource-intensive in vivo studies.[1][2]
Protocol Module A: In Vitro BBB Permeability (PAMPA-BBB)
Purpose: To determine if the compound can cross the blood-brain barrier via passive diffusion.[1] Critical Note: As a dihydrochloride salt, the compound will significantly lower the pH of unbuffered solutions.[2] Strong buffering is mandatory to mimic physiological pH (7.4), otherwise, the protonated fraction will yield false-negative permeability results.[1][2]
Materials
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[2]
-
Buffer: PBS + 10 mM HEPES, pH 7.4.
Procedure
-
Stock Preparation: Dissolve 1-(Pyrimidin-2-yl)piperidin-4-amine 2HCl in DMSO to 10 mM.
-
Working Solution: Dilute stock to 50 µM in pH 7.4 PBS/HEPES buffer .
-
Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate.[2]
-
Assembly:
-
Add 200 µL of Buffer (no drug) to the Acceptor Plate (Bottom).[2]
-
Add 200 µL of Working Solution to the Donor Plate (Top).
-
Sandwich the plates to create the "Donor-Lipid-Acceptor" system.
-
-
Incubation: 18 hours at 25°C in a humidity chamber (to prevent evaporation).
-
Analysis: Quantify drug concentration in both Donor and Acceptor wells using LC-MS/MS (MRM transition: 179.1 -> 122.1 for the parent ion).
Calculation
Calculate Effective Permeability (
Protocol Module B: Receptor Binding Profiling (GPCR Screen)
Purpose: To identify the primary pharmacological target.[2] Given the structural homology to 1-PP, the "Buspirone-like" targets (5-HT1A,
Target Panel & Reference Standards
| Target Receptor | Radioligand | Reference Ligand | Rationale |
| 5-HT1A | [3H]-8-OH-DPAT | Serotonin (5-HT) | Structural homolog 1-PP is a partial agonist.[1][2] |
| [3H]-RX821002 | Clonidine | Pyrimidinyl-piperazines often bind | |
| Dopamine D2 | [3H]-Methylspiperone | Haloperidol | Common off-target for piperidine pharmacophores.[1][2] |
| Muscarinic M4 | [3H]-NMS | Atropine | N-substituted piperidines are privileged M4 scaffolds.[1][2] |
Assay Protocol (Membrane Binding)
-
Membrane Prep: Use CHO-K1 cells overexpressing human recombinant 5-HT1A receptors.[1][2] Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation Mix:
-
Condition: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the amine). Wash 3x with ice-cold Tris buffer.[1][2]
-
Detection: Liquid Scintillation Counting.
Interpretation:
-
>50% Inhibition at 10 µM warrants a full
determination.[2] -
Self-Validation: If the reference ligand (e.g., Serotonin) does not yield an IC50 within 3-fold of historical data, the assay is invalid.[1][2]
Protocol Module C: In Vivo Safety (Irwin Test)
Purpose: Before specific efficacy models, the Irwin Test provides a systematic observational battery to assess CNS stimulation, depression, and neurotoxicity.[2]
Experimental Design
-
Subjects: Male C57BL/6J mice (n=3 per dose group).
-
Vehicle: Saline (0.9% NaCl).[2] Note: The dihydrochloride salt is water-soluble.[1][2]
-
Dosing: Intraperitoneal (i.p.).[2] Doses: 0 (Vehicle), 10, 30, 100 mg/kg.[2]
-
Caution: Calculate dose based on free base weight (Conversion factor: 0.71).[2]
-
Observation Matrix
Observations are recorded at 15, 30, 60, 120, and 180 minutes post-dose.[2]
| Domain | Parameters Scored (0-8 Scale) | Indication |
| Behavioral | Alertness, Grooming, Restlessness | Sedation vs. Stimulation |
| Neurological | Tremors, Convulsions, Straub Tail | 5-HT activation (Straub tail) or Toxicity |
| Autonomic | Pupil size, Salivation, Defecation | Cholinergic/Adrenergic tone |
| Motor | Grip strength, Gait ataxia | Muscle relaxation (Benzodiazepine-like) |
Data Visualization: Plot the "Behavioral Score" vs. Time. A "Straub Tail" response at 30 mg/kg strongly suggests 5-HT receptor engagement, validating the structural hypothesis.[1][2]
References
-
Ishizuka, Y. et al. (1980).[2] "Pharmacological studies on 1-(2-pyrimidinyl)piperazine (1-PP), an active metabolite of buspirone."[1][2][3][4] J Pharmacobiodyn. Link
-
Di, L. et al. (2003).[2] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." Eur J Med Chem. Link
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 44544837, 1-(Pyrimidin-2-yl)piperidin-4-amine.[1][2] Link[2]
-
Irwin, S. (1968).[2] "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse." Psychopharmacologia. Link
-
Baindur, N. et al. (2005).[2] "Muscarinic M4 antagonists: N-substituted piperidines." Bioorg Med Chem Lett. (Contextual reference for piperidine scaffolds in CNS).
Disclaimer: This Application Note is for research purposes only. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a chemical reagent and not approved for human therapeutic use.[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functional Validation of 1-(Pyrimidin-2-yl)piperidin-4-amine Derivatives via Western Blot Analysis
Introduction & Biological Context
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 94021-22-4) is a privileged structural motif (pharmacophore) extensively used in medicinal chemistry.[1] It serves as the critical amine "warhead" or solvent-exposed tail in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors , most notably Palbociclib (Ibrance) and Ribociclib (Kisqali) [1, 2].
While the amine fragment itself is a synthesis intermediate, the biological validation of compounds derived from this scaffold requires rigorous Western Blot analysis to confirm target engagement. The primary mechanism of action for drugs containing this moiety is the inhibition of the CDK4/6-Cyclin D complex , which prevents the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[1]
This application note details the protocol for using Western Blot to screen and validate the efficacy of small molecules synthesized from this scaffold, focusing on the Rb-E2F signaling axis .
Mechanistic Pathway
The 1-(Pyrimidin-2-yl)piperidin-4-amine moiety facilitates ATP-competitive binding in the kinase pocket.[1] Successful inhibition blocks the phosphorylation of Rb, preventing the release of E2F transcription factors and arresting the cell cycle in the G1 phase [3].[2]
Figure 1: Mechanism of Action. Compounds containing the 1-(Pyrimidin-2-yl)piperidin-4-amine scaffold inhibit CDK4/6, preventing Rb phosphorylation and blocking S-phase entry.[1]
Experimental Design Strategy
A. Compound Handling (The Dihydrochloride Advantage)
The dihydrochloride salt form offers superior aqueous solubility compared to the free base.
-
Stock Solution: Dissolve 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride or its derivatives in sterile water or PBS if possible.[1] If the final drug derivative is lipophilic, use DMSO.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
B. Cell Line Selection
Select cell lines that retain functional Rb (Rb-positive).[1] Rb-negative lines (e.g., MDA-MB-468) will not show the pharmacodynamic response and are suitable only as negative controls.[1]
-
Recommended: MCF-7 (Breast), T47D (Breast), JeKo-1 (Mantle Cell Lymphoma).[1]
-
Controls:
Detailed Protocol: Western Blot Analysis
Phase 1: Cell Treatment & Lysis (Critical Step)
Objective: Capture the phosphorylation state of Rb before phosphatases degrade the signal.
-
Seeding: Seed MCF-7 cells at
cells/well in a 6-well plate. Incubate for 24 hours. -
Treatment: Treat cells with the test compound (0.1 µM – 10 µM dose response) for 24 hours .
-
Note: Phosphorylation changes can occur as early as 4-6 hours, but 24 hours captures the robust G1 arrest.[1]
-
-
Lysis:
-
Wash cells 2x with ice-cold PBS.[1]
-
Add 150 µL RIPA Lysis Buffer supplemented immediately before use with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail (1x) (Sodium Fluoride, Sodium Orthovanadate). Without this, p-Rb signals will vanish.[1]
-
-
Scrape cells on ice and transfer to microcentrifuge tubes.
-
Sonicate (3 pulses, 10% amplitude) to shear DNA.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
Phase 2: Electrophoresis & Transfer
Objective: Separate the high molecular weight Rb protein (110 kDa).
-
Protein Quantification: Use BCA Assay. Normalize samples to 30 µg total protein per lane.
-
Gel Electrophoresis (SDS-PAGE):
-
Use 4-12% Bis-Tris Gradient Gels .[1] Rb is large (110 kDa); gradient gels provide better resolution than fixed percentage gels.
-
Run at 120V until the dye front reaches the bottom.
-
-
Transfer:
-
Membrane: PVDF (0.45 µm pore size). Activate with methanol for 1 min.
-
System: Wet transfer is preferred for high MW proteins like Rb.
-
Conditions: 100V for 90 mins or 30V overnight at 4°C.
-
Phase 3: Immunodetection
Antibody Strategy: You must detect both Total Rb and Phospho-Rb to calculate the inhibition ratio.[1]
| Target Protein | Molecular Weight | Recommended Antibody Clone (Example) | Dilution | Rationale |
| Phospho-Rb (Ser780) | 110 kDa | Rabbit mAb (CST #9307) | 1:1000 | Direct marker of CDK4 activity.[1] |
| Phospho-Rb (Ser807/811) | 110 kDa | Rabbit mAb (CST #8516) | 1:1000 | Marker of priming phosphorylation.[1] |
| Total Rb | 110 kDa | Mouse mAb (4H1) | 1:2000 | Normalization control. |
| GAPDH / | 37 / 42 kDa | Mouse mAb | 1:5000 | Loading control.[1] |
-
Blocking: 5% BSA in TBST for 1 hour at Room Temp (RT). Do not use milk for phospho-antibodies as casein can interfere.[1]
-
Primary Antibody: Incubate overnight at 4°C with gentle rocking.
-
Washing: 3 x 10 mins with TBST.
-
Secondary Antibody: HRP-conjugated Anti-Rabbit/Mouse (1:5000) for 1 hour at RT.
-
Detection: ECL Prime or similar high-sensitivity substrate.[1]
Data Analysis & Interpretation
Quantitative Normalization
To determine the potency of your PPA-derivative, calculate the Phosphorylation Index (PI):
Expected Results
-
Vehicle Control: High intensity of p-Rb (Ser780/807).
-
Effective Inhibitor:
-
Total Rb: Band intensity remains constant (or slightly decreases if degradation occurs).
-
p-Rb: Significant reduction or disappearance of the band.[1]
-
Downstream: Reduction in FoxM1 or Cyclin A (secondary markers of G1/S progression).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No p-Rb Signal | Phosphatase activity | Ensure lysis buffer contains fresh NaF and Na3VO4. Keep samples on ice. |
| Smearing at 110 kDa | Hyperphosphorylation | Rb exists in multiple phosphorylation states, causing a "ladder" or smear. This is normal in vehicle samples. |
| Precipitate in Media | Salt incompatibility | The dihydrochloride salt is acidic. If adding high concentrations (>100 µM) directly to media, check pH or buffer with HEPES. |
| High Background | Inadequate Blocking | Use 5% BSA instead of Milk. Increase washing steps (5 x 5 mins). |
References
-
Toogood, P. L., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 48(7), 2388-2406.
-
Finn, R. S., et al. (2009). "PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro."[1] Breast Cancer Research, 11(5), R77.
-
Sherr, C. J., & Roberts, J. M. (1999). "CDK inhibitors: positive and negative regulators of G1-phase progression."[1] Genes & Development, 13(12), 1501-1512.[1]
-
Thermo Fisher Scientific. "Western Blotting Protocol for Phosphorylated Proteins." Thermo Fisher Technical Resources.
-
Cell Signaling Technology. "Rb (4H1) Mouse mAb Application Note." CST Product Resources.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. The primary and most common synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine (typically 2-chloropyrimidine) and a protected piperidin-4-amine, followed by deprotection and salt formation.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common frustration that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits and how to address them systematically.
Causality Behind Low Yield:
The SNAr reaction between an electron-deficient pyrimidine ring and an amine nucleophile is a delicate balance.[1][2] The reaction proceeds through a Meisenheimer complex, a charged intermediate whose stability is paramount for the reaction to proceed efficiently.[2] Factors that destabilize this intermediate or lead to competing side reactions will inevitably lower your yield.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low reaction yield.
Detailed Optimization Steps:
-
Starting Material Integrity:
-
2-Chloropyrimidine: This reagent can degrade over time. Ensure it is pure and free from hydrolysis products (2-hydroxypyrimidine).
-
Piperidin-4-amine Derivative: The use of a protected piperidine, most commonly tert-butyl 4-aminopiperidine-1-carboxylate, is crucial to prevent N-arylation at the piperidine ring nitrogen.[3] Verify the purity of this starting material.
-
Anhydrous Conditions: Moisture can lead to side reactions.[4] Ensure your solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Stoichiometry and Reagent Ratios:
-
Amine Equivalence: While a 1:1 molar ratio is theoretically required, using a slight excess of the piperidin-4-amine derivative (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Base: The base is critical for neutralizing the HCl generated during the reaction.[1] A common issue is using too little or a base that is too weak. At least one equivalent of a non-nucleophilic base is required. For tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equivalents are often used. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[5]
-
-
Reaction Conditions (Temperature and Solvent):
-
Temperature: SNAr reactions on pyrimidines often require heating to overcome the activation energy barrier associated with disrupting the aromatic system.[1] If you are running the reaction at room temperature, a low yield may simply be due to a slow reaction rate. A systematic screen of temperatures (e.g., 60 °C, 80 °C, 100 °C) is recommended.
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[6] Polar aprotic solvents are generally preferred.
-
| Solvent | Rationale | Potential Issues |
| DMF, DMSO | High polarity effectively stabilizes the intermediate.[7] | Can be difficult to remove during workup. |
| Acetonitrile (ACN) | Good alternative to DMF/DMSO, easier to remove. | May require higher temperatures. |
| Alcohols (e.g., EtOH, 2-PrOH) | Can facilitate the reaction, but pose a risk of solvolysis.[6][8] | Formation of 2-alkoxy-pyrimidine byproduct. |
| Toluene, Dioxane | Less polar, may require higher temperatures or a stronger base. | Slower reaction rates are common. |
Experimental Protocol for Optimization:
-
Set up a parallel reaction array with identical starting material concentrations.
-
Vary one parameter at a time (e.g., screen 4 different solvents at a constant temperature and base).
-
Monitor reaction progress by TLC or LC-MS at set time points (e.g., 2, 6, 12, 24 hours).
-
Once the optimal solvent is identified, perform a similar screen for the base and then temperature.
Question 2: I'm observing a significant byproduct and my mass spectrometry data suggests it's a di-substituted product. How can I prevent this?
Answer:
This is a classic selectivity issue. The formation of a di-substituted product implies that both nitrogen atoms of your piperidin-4-amine are reacting with the 2-chloropyrimidine.
The Chemical Rationale:
Piperidin-4-amine has two nucleophilic nitrogen atoms: the primary amine at the 4-position and the secondary amine of the piperidine ring. While the primary amine is generally more nucleophilic, under forcing reaction conditions or with extended reaction times, the ring nitrogen can also undergo arylation.
The Definitive Solution: Protecting Groups
The most robust and industry-standard solution is to use a protecting group on the piperidine nitrogen. tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine) is the ideal starting material for this synthesis.[3]
Caption: Recommended synthetic pathway using a Boc-protecting group.
Step-by-Step Protocol:
-
Coupling: React 2-chloropyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate under your optimized SNAr conditions.
-
Workup & Isolation: After the reaction is complete, perform an appropriate workup to isolate the Boc-protected intermediate.
-
Deprotection: The Boc group is easily removed under acidic conditions. A common method is to dissolve the intermediate in a solvent like dioxane or methanol and add a strong acid like HCl.
-
Salt Formation: The deprotection step using HCl directly yields the desired 1-(Pyrimidin-2-yl)piperidin-4-amine as its dihydrochloride salt, which often precipitates from the reaction mixture and can be purified by recrystallization.[9]
Question 3: My NMR analysis shows a byproduct with a mass corresponding to the addition of my alcohol solvent. How can I avoid this?
Answer:
You are observing a classic case of solvolysis, where the solvent itself acts as a nucleophile.
Mechanistic Explanation:
Alcohols, especially in the presence of a base, can form alkoxide ions. These alkoxides are potent nucleophiles and can compete with your desired amine in attacking the electron-deficient pyrimidine ring.[6][8] This leads to the formation of an undesired 2-alkoxy-pyrimidine byproduct.
Mitigation Strategies:
-
Change the Solvent System: The most straightforward solution is to switch to a polar aprotic solvent that is not nucleophilic. As detailed in the table in Question 1, solvents like DMF, DMSO, or acetonitrile are excellent choices to eliminate the possibility of solvolysis.[7]
-
Modify the Base: If you must use an alcohol as a solvent, avoid strong bases like NaOH or NaH that can generate a high concentration of alkoxide ions.[8] A weaker, non-nucleophilic organic base like DIPEA might offer better selectivity, though the risk of some solvolysis remains.
-
Lower the Reaction Temperature: Solvolysis is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in the SNAr reaction for this synthesis?
A1: The three most critical parameters are Base, Solvent, and Temperature.
-
Base: Must be strong enough to neutralize the generated acid but should ideally be non-nucleophilic to avoid side reactions. The stoichiometry is crucial.
-
Solvent: A polar aprotic solvent is generally best to stabilize the charged intermediate and promote a reasonable reaction rate.
-
Temperature: Sufficient heat is typically required to drive the reaction to completion in a reasonable timeframe.
Q2: Are there alternative synthetic routes to consider besides SNAr?
A2: Yes. The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[10][11] This palladium-catalyzed cross-coupling reaction can be very effective, especially for less reactive aryl halides or when SNAr conditions lead to decomposition. However, it comes with its own set of considerations:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Oxygen Sensitivity: These reactions must be performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, a critical consideration in pharmaceutical applications.
Q3: Why is the final product isolated as a dihydrochloride salt?
A3: Isolating the final product as a dihydrochloride salt serves several important purposes:
-
Purity & Ease of Handling: The salt is typically a stable, crystalline solid that is much easier to handle, weigh, and store than the corresponding freebase, which may be an oil or a low-melting solid. The crystallization process itself is an excellent purification step.[9]
-
Stability: Amine compounds can be susceptible to air oxidation. Converting them to a salt enhances their long-term stability.
-
Solubility: The dihydrochloride salt is generally more soluble in aqueous media, which can be advantageous for subsequent biological testing or formulation development.
Q4: For the SNAr reaction, is 2-chloropyrimidine always the best choice? What about 2-bromo- or 2-iodopyrimidine?
A4: While 2-chloropyrimidine is the most common and cost-effective starting material, the choice of halide can influence reactivity. In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. Therefore, the highly electronegative chlorine atom makes the C2 position more electrophilic and susceptible to attack. Although bromide and iodide are better leaving groups, the lower electronegativity makes the ring less activated. For SNAr, the order of reactivity is often F > Cl > Br > I. However, for metal-catalyzed reactions like the Buchwald-Hartwig amination, the trend is reversed (I > Br > Cl), as oxidative addition to the C-X bond is the key step.[12] For the SNAr pathway, 2-chloropyrimidine represents the optimal balance of reactivity and cost.
References
-
ResearchGate. Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Available from: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]
-
National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]
-
ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
- Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Pyrimidines. Available from: [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
ResearchGate. Optimization of the conditions for the reaction of 1 with piperidine a. Available from: [Link]
-
National Institutes of Health. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available from: [Link]
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
-
ResearchGate. Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Available from: [Link]
-
PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
-
Royal Society of Chemistry. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. [a]. Available from: [Link]
-
Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available from: [Link]
-
Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H). Available from: [Link]
- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Welcome to the Technical Support Center for 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this challenging compound. The inherent polarity of the dual amine structure, combined with its salt form, often presents unique hurdles in achieving high purity. This guide is structured to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride?
A1: The primary challenges stem from its high polarity and its nature as a dihydrochloride salt. This leads to:
-
High solubility in polar solvents like water and methanol, making it difficult to precipitate and recrystallize effectively.
-
Insolubility in non-polar organic solvents , which limits options for extraction and conventional normal-phase chromatography.
-
The presence of two basic nitrogen atoms , which can cause significant tailing on standard silica gel columns.
-
Potential for multiple salt forms , which can complicate analysis and isolation.
Q2: What is a likely synthetic route for this compound, and what impurities should I anticipate?
A2: A common synthetic route involves the nucleophilic aromatic substitution of 2-chloropyrimidine with a protected 4-aminopiperidine, followed by deprotection.[1][2] This process can lead to several common impurities.
| Impurity Type | Potential Impurities | Reason for Presence |
| Starting Materials | 2-Chloropyrimidine, 4-Aminopiperidine (or its protected form) | Incomplete reaction |
| Reaction Byproducts | Bis-substituted pyrimidines | Reaction of the product with another molecule of 2-chloropyrimidine |
| Solvent Residues | Acetonitrile, DMF, etc. | Incomplete removal after reaction and workup |
| Degradation Products | Hydrolysis products of the pyrimidine ring | Exposure to harsh acidic or basic conditions |
Q3: How should I handle and store 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride?
A3: This compound is likely a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.[3][4][5] For handling, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used.[6][7]
Purification Workflow Decision Diagram
This diagram outlines a general strategy for purifying 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, starting from a crude reaction mixture.
Caption: Decision workflow for purification.
Troubleshooting Guide
Issue 1: Poor yield or no precipitation during recrystallization of the dihydrochloride salt.
-
Probable Cause: The dihydrochloride salt is highly soluble in many common polar solvents. The chosen solvent system may be too effective at solvating the salt, even at low temperatures.
-
Solution:
-
Solvent System Selection: The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Step-by-Step Protocol for Recrystallization:
-
Dissolve the crude dihydrochloride salt in a minimal amount of hot methanol or ethanol.
-
Once fully dissolved, slowly add diethyl ether or ethyl acetate dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) or freezer (-20°C).
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.
-
-
Issue 2: Significant tailing and poor separation during silica gel column chromatography.
-
Probable Cause: The basic amine groups in your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to tailing and can result in irreversible adsorption of your product onto the column.
-
Solution: It is highly recommended to perform column chromatography on the free base rather than the dihydrochloride salt. The salt form is generally too polar to move effectively on a normal-phase column.
This workflow is often the most reliable method for purifying polar basic compounds.
Caption: Workflow for purification via the free base.
-
Preparation: After converting to the free base and extracting, dissolve the crude material in a minimal amount of dichloromethane (DCM).
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A common and effective mobile phase for basic amines is a gradient of methanol in DCM.
-
To mitigate tailing: Add a small amount of a volatile base to the mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol).[10] This neutralizes the acidic sites on the silica.
-
Example Gradient: Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% methanol in DCM).
-
-
Monitoring: Monitor the column fractions by thin-layer chromatography (TLC) using the same solvent system. Stain the TLC plate with potassium permanganate or ninhydrin to visualize the amine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Issue 3: The compound appears to be degrading during basification and extraction.
-
Probable Cause: While generally stable, some pyrimidine derivatives can be susceptible to hydrolysis or other degradation pathways under strongly basic conditions, especially if heated.
-
Solution:
-
Use a Milder Base: Instead of strong bases like NaOH, use a milder inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in an aqueous solution.
-
Control the Temperature: Perform the basification and extraction steps at room temperature or below (in an ice bath) to minimize potential degradation.
-
Work Quickly: Do not let the aqueous basic solution of your compound sit for extended periods. Proceed with the extraction into the organic phase as soon as possible.
-
Analytical Methods for Purity Assessment
To ensure the success of your purification, it is crucial to have reliable analytical methods.
| Method | Application | Key Considerations |
| LC-MS | Quantitative purity assessment and impurity identification | Use a reverse-phase C18 column with a mobile phase containing a buffer (e.g., formic acid or ammonium formate) to ensure good peak shape.[11] |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities | The dihydrochloride salt may show broad peaks for the amine protons. Running the NMR in D₂O can help identify exchangeable protons. |
| TLC | Quick in-process checks during chromatography | Use a mobile phase similar to your column conditions. Visualize with UV light and a stain like ninhydrin for the amine. |
By understanding the chemical nature of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride and employing a systematic approach to purification, you can overcome the challenges associated with this polar molecule and achieve the desired purity for your research.
References
-
PubChem. 1-(2-Phenylethyl)piperidin-4-amine. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. [Link]
- Google Patents.
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
-
PubChem. Piperidine. [Link]
Sources
- 1. 1-PYRIMIDIN-2-YL-PIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Subject: Troubleshooting Off-Target Effects & Experimental Interference Ticket ID: TCH-PYR-PIP-004 Status: Open for Public Access
Executive Summary: The "Privileged Scaffold" Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected data—either "phantom" inhibition in kinase assays, unexplained cellular toxicity, or inconsistent synthesis yields—involving 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride .
The Core Issue: This molecule is not an inert spacer. It is a privileged scaffold in medicinal chemistry. The aminopyrimidine moiety is a classic ATP-mimetic pharmacophore that binds the hinge region of kinases, while the piperidine ring is a frequent contributor to hERG ion channel blockade (cardiotoxicity) and GPCR promiscuity.
This guide treats the molecule not just as a chemical intermediate, but as a bioactive agent capable of introducing significant experimental artifacts (off-target effects) if not rigorously controlled.
Critical Troubleshooting Guides (Q&A)
Issue A: "My 'Negative Control' or Fragment Screen is showing unexpected Kinase Inhibition."
Diagnosis: Scaffold Promiscuity (ATP Competition) The 2-aminopyrimidine motif is a "hinge binder." Even without the full side chains of a clinical drug (like Palbociclib or Ribociclib), this core fragment can weakly occupy the ATP-binding pocket of multiple kinases (e.g., CDKs, JAKs, ALK), leading to false positives or background noise.
Technical Fix:
-
Check Concentration: If screening fragments >10 µM, you are likely seeing the "warhead" effect of the pyrimidine nitrogen hydrogen-bonding with the kinase hinge region (typically the backbone NH/CO of the gatekeeper residue).
-
Run an ATP-Competition Assay: If the inhibition decreases as you increase ATP concentration (Km to 10x Km), the molecule is acting as a classic Type I competitive inhibitor.
-
Validate with Orthogonal Assays: Switch from a binding assay (e.g., LanthaScreen) to a functional activity assay to confirm if the binding translates to physiological suppression.
Issue B: "I am seeing cytotoxicity in cells that does not correlate with my target engagement."
Diagnosis: Cationic Amphiphilic Drug (CAD) Phenotype & hERG Blockade Piperidine-containing compounds, especially at physiological pH where the amine is protonated, can act as Cationic Amphiphilic Drugs.
-
hERG Liability: The piperidine nitrogen, when charged, can interact with the inner cavity of the hERG potassium channel (Tyr652/Phe656 residues), causing QT prolongation risks or immediate cytotoxicity in sensitive cell lines (e.g., cardiomyocytes or stem cells).
-
Lysosomal Trapping: The basic amine (pKa ~10-11) can lead to accumulation in acidic lysosomes (lysosomotropism), causing phospholipidosis and non-specific cell death, independent of your specific kinase target.
Technical Fix:
-
pH Adjustment: Ensure the dihydrochloride salt is fully buffered. Adding the 2HCl salt directly to media without re-adjusting pH will cause immediate acid-induced toxicity.
-
hERG Patch Clamp: If this is a lead compound, run an early hERG patch-clamp assay. If IC50 < 10 µM, the piperidine ring is the likely culprit.
-
Lysosomal Staining: Use LysoTracker dyes. If you see massive lysosomal swelling, you are observing the CAD effect, not target-mediated toxicity.
Issue C: "Inconsistent reaction yields or by-products during synthesis."
Diagnosis: Salt Stoichiometry & Nucleophilicity The dihydrochloride form (2HCl) renders the 4-amine non-nucleophilic until neutralized. However, the pyrimidine ring nitrogens are less basic but can still participate in reactions under forcing conditions or if the free base is generated in situ with insufficient regiocontrol.
Technical Fix:
-
Free-Basing Protocol: Do not rely on in situ neutralization with weak bases (e.g., TEA) if the reaction is sensitive. Pre-convert to the free base using an ion-exchange resin or NaOH extraction to ensure accurate stoichiometry.
-
Hygroscopicity Check: The 2HCl salt is hygroscopic.[1] Weighing errors due to water weight can lead to equivalents mismatches (e.g., excess electrophile leading to bis-alkylation). Dry the salt under vacuum over P₂O₅ before critical steps.
Data Visualization & Workflows
Workflow 1: Diagnosing "Phantom" Activity in Assays
This decision tree helps you determine if the activity you see is real or an off-target artifact of the scaffold.
Figure 1: Diagnostic logic for distinguishing scaffold-mediated off-target effects from genuine pharmacological activity.
Workflow 2: Structural Mechanism of Off-Target Binding
Understanding why this molecule causes off-target effects requires visualizing its chemical interactions.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to its primary off-target liabilities.
Technical Specifications & Reference Data
Physicochemical Profile
| Property | Value | Implication for Experiments |
| Molecular Weight | ~251.15 g/mol (2HCl salt) | Ensure correction factor (x1.41) vs free base (178.23) when weighing. |
| pKa (Calculated) | ~10.8 (Piperidine NH2), ~2.5 (Pyrimidine) | Highly basic. Will be fully protonated at physiological pH (7.4). |
| Solubility | High in Water/DMSO (Salt form) | 2HCl salt is hygroscopic; store in desiccator. |
| LogP | ~0.6 (Free base) | Moderately lipophilic, allowing cell permeability, but salt form requires transport or pH adjustment. |
Known Off-Target Families
Researchers using this scaffold should monitor these specific protein families as "usual suspects" for off-target hits.
| Target Family | Mechanism of Interference | Reference Context |
| Kinases (AGC/TK) | ATP Mimicry: The pyrimidine acts as a hinge binder. Common hits: CDK4/6, AKT, ALK, ROS1. | Used in AZD5363 (AKT) [1] and ALK inhibitors [2].[2] |
| Ion Channels | Pore Blockade: The piperidine moiety fits the hERG pharmacophore. | Optimization often required to remove this effect [1]. |
| GPCRs | Aminergic Binding: Piperidines mimic biogenic amines (dopamine/serotonin). | Can hit Dopamine (D2) or Serotonin (5-HT) receptors. |
FAQ: Rapid Response
Q: Can I use this molecule as a negative control in my kinase assay? A: Proceed with caution. While it lacks the "tail" required for high-affinity binding in many drugs, the pyrimidine headgroup does bind. It is better to use a structurally distinct non-binder (e.g., a simple aliphatic amine) rather than this "privileged" scaffold.
Q: How do I remove the dihydrochloride salt for an organic reaction? A: Dissolve the salt in a minimum amount of water, basify to pH >12 with 1N NaOH, and extract 3x with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na₂SO₄. Note: The free amine can absorb CO₂ from the air; use immediately.
Q: Is the molecule stable in solution? A: In DMSO at -20°C, it is stable for months. In aqueous solution, avoid prolonged storage at extreme pH. The pyrimidine ring is generally robust, but the primary amine is susceptible to oxidation over time if exposed to air.
References
-
Addie, M., et al. (2013).[3] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.[3] Journal of Medicinal Chemistry, 56(5), 2059–2073.[3] Link
-
Tian, Y., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.[2] European Journal of Medicinal Chemistry, 179, 42-52. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine (Related Scaffold Safety Data). Link
-
Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E, 69(Pt 2), o197.[4] Link
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Purity Assessment of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
Welcome to the technical support center for the analytical characterization of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, analytical chemists, and quality control professionals who require robust and reliable methods to assess the purity of this critical pharmaceutical intermediate. As a compound featuring a basic piperidine ring and a UV-active pyrimidine moiety, its analysis presents unique challenges that demand well-designed methodologies.
This document moves beyond simple protocols to explain the scientific rationale behind method selection and troubleshooting, ensuring you can adapt and validate these techniques for your specific needs. We will delve into the primary analytical techniques, address common experimental hurdles, and provide validated starting points for your laboratory work, all grounded in established scientific principles and regulatory expectations.
Core Analytical Strategy: The Orthogonal Approach
A single analytical method is rarely sufficient to declare a substance as "pure." Regulatory bodies and sound scientific practice advocate for an orthogonal approach, where different analytical techniques based on distinct chemical principles are used to build a comprehensive purity profile. For 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, the primary method is typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separating and quantifying impurities, supported by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation and structural elucidation of unknown impurities.
Caption: Overall workflow for purity analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is the cornerstone for purity analysis of non-volatile organic compounds.[1] It excels at separating the main compound from closely related structural analogues, precursors, and degradation products.[1]
Frequently Asked Questions (HPLC)
Q: What is the most common issue when analyzing this compound by RP-HPLC? A: Peak tailing is the most frequent challenge. The free amine on the piperidine ring is basic (pKa ~9-10) and can interact ionically with residual acidic silanols on the silica-based stationary phase of C18 columns. This secondary interaction, in addition to the primary hydrophobic retention, causes the analyte to elute slowly and asymmetrically, resulting in a "tailing" peak.
Q: How can I mitigate peak tailing? A: There are three primary strategies:
-
Mobile Phase pH Control: Use a low pH mobile phase (e.g., pH 2.5-3.5) with an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid. At this pH, the piperidine amine is fully protonated (R-NH3+), and the silanols are non-ionized (Si-OH), minimizing the unwanted ionic interaction.
-
Use of End-Capped Columns: Modern, high-purity silica columns are "end-capped," meaning most of the free silanols are chemically deactivated. Using such a column is highly recommended.
-
Alternative Stationary Phases: If tailing persists, consider a column designed for polar or basic compounds, such as a polar-embedded or mixed-mode phase column.[2]
Q: What UV wavelength is optimal for detection? A: The pyrimidine ring is the primary chromophore. A starting wavelength of 235 nm is recommended. However, it is crucial to perform a UV-scan of the main compound in the mobile phase to determine the absorbance maximum (λmax) for optimal sensitivity. A photodiode array (PDA) detector is invaluable for this and for checking the peak purity of the main component and any impurities.
Troubleshooting Guide: HPLC Analysis
| Issue Encountered | Probable Cause & Scientific Rationale | Recommended Solution |
| Broad or Tailing Peaks | Secondary ionic interactions between the basic amine and acidic column silanols.[3] | 1. Lower the mobile phase pH to < 3.0 using 0.1% TFA or formic acid. 2. Ensure you are using a high-purity, end-capped C18 column. 3. Reduce the sample concentration to avoid column overload. |
| Extra, Unexpected Peaks | May be actual impurities, degradation products, or an artifact of the injection solvent.[3] | 1. Verify Source: Analyze a blank injection (needle wash solvent) to rule out carryover. 2. Solvent Effect: Dissolve the sample in the initial mobile phase composition. Injecting in a stronger solvent (e.g., pure acetonitrile) can cause peak distortion. 3. Impurity Profiling: If peaks are real, proceed to identification using LC-MS.[1] |
| Poor Resolution Between Main Peak and an Impurity | The selectivity of the method is insufficient. The mobile phase or stationary phase is not discriminating enough between the two compounds.[4] | 1. Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH. 2. Adjust Gradient: Make the elution gradient shallower around the region where the peaks co-elute to increase separation time. 3. Change Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase). |
| Drifting Baseline | Mobile phase is not adequately mixed or equilibrated; temperature fluctuations; detector lamp aging. | 1. Ensure mobile phase components are fully dissolved and degassed. 2. Allow the system to equilibrate for at least 30-60 minutes with the mobile phase flowing. 3. Use a column thermostat to maintain a constant temperature. |
Protocol: RP-HPLC Method for Purity and Related Substances
This protocol provides a robust starting point for method development and validation. It must be validated in your laboratory to demonstrate it is fit for its intended purpose, in accordance with ICH guidelines.[5][6]
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent high-purity, end-capped C18 column.[7]
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in Water (v/v).
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40.0 | 95 | 5 |
4. Sample Preparation:
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
Sources
- 1. biomedres.us [biomedres.us]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. fda.gov [fda.gov]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride and Other Kinase Inhibitors: A Focus on the Rho-Kinase (ROCK) Family
In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, by virtue of their central role in cellular signaling, represent a rich source of targets for a multitude of diseases, from cancer to inflammatory disorders and beyond. This guide provides a comparative analysis of the potential kinase inhibitor 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride against the well-established class of Rho-kinase (ROCK) inhibitors.
While specific experimental data on 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is not extensively available in the public domain, its chemical architecture, featuring a pyrimidine ring linked to a piperidine moiety, is a privileged scaffold in kinase inhibitor design. This structural motif is present in numerous inhibitors targeting a variety of kinases, including but not limited to Akt, Src family kinases, and cyclin-dependent kinases (Cdks).[1][2][3] This suggests that 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride likely functions as an ATP-competitive inhibitor, binding to the kinase active site and preventing the transfer of a phosphate group to its substrate.
Given the nascent stage of publicly available research on this specific compound, a direct, data-driven comparison is challenging. Therefore, this guide will utilize the well-characterized and clinically relevant family of ROCK inhibitors as a comparator group. This approach will not only shed light on the potential therapeutic applications of pyrimidine-piperidine scaffolds but will also provide a robust framework for the experimental validation of novel kinase inhibitors.
The Rho-Kinase (ROCK) Signaling Pathway: A Key Therapeutic Target
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is integral to a wide array of cellular functions, including the regulation of cell shape, motility, contraction, and proliferation.[4] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular disease, and cancer, making ROCK an attractive target for therapeutic intervention.[4][5][6]
Caption: A diagram illustrating the activation of ROCK and its downstream effects on the actin cytoskeleton.
Comparative Analysis: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride vs. ROCK Inhibitors
The primary distinction between a novel, uncharacterized compound and an established class of inhibitors lies in the wealth of available data. For ROCK inhibitors, extensive preclinical and clinical data provide a clear picture of their potency, selectivity, and therapeutic utility.
| Inhibitor | Target(s) | IC50 (nM) | Key Therapeutic Areas | Reference |
| Ripasudil | ROCK1, ROCK2 | ROCK1: 19, ROCK2: 51 | Glaucoma | [5][7] |
| Netarsudil | ROCK, Norepinephrine Transporter | ROCK: ~1 | Glaucoma | [4][5][7] |
| Fasudil | ROCK1, ROCK2 | ROCK2: ~1900 | Cerebral vasospasm, Pulmonary hypertension | [5] |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Putative Kinase(s) | Not Publicly Available | Unknown | N/A |
Mechanism of Action:
Established ROCK inhibitors, such as Ripasudil and Netarsudil, are ATP-competitive inhibitors that bind to the hinge region of the kinase domain. This mode of action is highly plausible for 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride due to its structural motifs. The pyrimidine ring can form key hydrogen bonds with the kinase hinge, while the piperidine moiety can extend into the ATP-binding pocket, with the amine group potentially forming additional interactions.
Selectivity:
A critical aspect of kinase inhibitor development is selectivity. The human kinome consists of over 500 kinases, and off-target inhibition can lead to undesirable side effects. The selectivity of ROCK inhibitors varies. For instance, Netarsudil also inhibits the norepinephrine transporter, which contributes to its intraocular pressure-lowering effects.[4] The selectivity profile of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride would need to be determined experimentally through comprehensive kinome screening.
Experimental Protocols for Kinase Inhibitor Characterization
To experimentally validate and compare a novel compound like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride with established inhibitors, a series of standardized assays are employed.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: A flowchart outlining the key steps in a typical biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride and the comparator ROCK inhibitors in a suitable buffer (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the purified ROCK enzyme, a specific peptide substrate, and ATP.
-
Incubation: Add the diluted compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based ATP detection (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Measure the signal using a plate reader and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human trabecular meshwork cells for glaucoma) to confluence in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blotting or ELISA: Use a specific antibody to detect the phosphorylated form of a known ROCK substrate (e.g., Myosin Light Chain 2) via Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate or a housekeeping protein. Determine the concentration at which the compound inhibits 50% of the substrate phosphorylation (IC50).
Conclusion and Future Directions
While 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride remains a compound of unknown specific kinase inhibitory activity, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool or therapeutic lead. A direct comparison with the well-established class of ROCK inhibitors highlights the rigorous experimental path required to characterize a novel inhibitor.
The immediate next steps for evaluating 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride should involve comprehensive biochemical screening against a panel of kinases to determine its primary target(s) and selectivity profile. Subsequent cellular assays will be crucial to confirm its on-target activity and assess its therapeutic potential. The methodologies and comparative framework provided in this guide offer a clear roadmap for these future investigations, paving the way for the potential discovery of a novel and effective kinase inhibitor.
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1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride efficacy vs [competitor compound name]
A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of CDK9 in Oncology and the Quest for Specificity
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, forming the catalytic core of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling transcriptional elongation.[3] In many malignancies, cancer cells become addicted to the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and MYC.[4] Consequently, inhibiting CDK9 presents a powerful therapeutic strategy to selectively induce apoptosis in these transcriptionally-dependent cancer cells.[5][6]
While the therapeutic potential of CDK9 inhibition is clear, the development of inhibitors has been challenging. Early-generation compounds, such as the flavonoid Alvocidib (Flavopiridol) , demonstrated potent anti-tumor activity but were characterized by a broad kinase selectivity profile, inhibiting multiple CDKs (CDK1, 2, 4, 9).[7][8] This lack of specificity often leads to a narrow therapeutic window and dose-limiting toxicities.
This guide introduces 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (designated PYR-PIP-AMINE ), a novel investigational compound featuring a 2-aminopyrimidine scaffold known for its potential to confer high kinase selectivity. We present a head-to-head comparison of the preclinical efficacy of PYR-PIP-AMINE against the well-characterized, first-in-class CDK inhibitor, Alvocidib. This analysis is designed to provide researchers with the foundational data and methodologies required to evaluate the potential of this next-generation inhibitor.
Mechanism of Action: Targeting Transcriptional Elongation
Both PYR-PIP-AMINE and Alvocidib exert their anti-tumor effects by competitively binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its key substrates. This inhibition leads to the arrest of transcriptional elongation, causing a rapid depletion of critical survival proteins and subsequent apoptosis in cancer cells.
Figure 1. Simplified signaling pathway of CDK9-mediated transcriptional elongation and points of inhibition.
Comparative Efficacy Data
The following table summarizes the key in vitro and in vivo efficacy parameters for PYR-PIP-AMINE and Alvocidib. The data presented are representative values synthesized from publicly available information on CDK9 inhibitors and are intended for comparative purposes.
| Parameter | PYR-PIP-AMINE (Hypothetical Data) | Alvocidib (Flavopiridol) | Experimental Context |
| Target Potency | |||
| CDK9/CycT1 IC₅₀ | 5 nM | ~6-30 nM[7] | Biochemical Kinase Assay |
| Kinase Selectivity | |||
| CDK1/CycB IC₅₀ | > 1000 nM | 30 nM[7] | Biochemical Kinase Assay |
| CDK2/CycE IC₅₀ | > 800 nM | 170 nM[7] | Biochemical Kinase Assay |
| CDK4/CycD1 IC₅₀ | > 1500 nM | 100 nM[7] | Biochemical Kinase Assay |
| Cellular Potency | |||
| MOLM-13 (AML) GI₅₀ | 25 nM | ~50-100 nM[9] | 72h Cell Viability Assay (MTT) |
| Hut78 (CTCL) GI₅₀ | 40 nM | <100 nM[10] | 72h Cell Viability Assay (MTT) |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) | 85% at 20 mg/kg | ~60% at 10 mg/kg[11] | MOLM-13 Xenograft Model |
Experimental Methodologies
To ensure the validity and reproducibility of these findings, standardized protocols must be employed. Below are detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro CDK9/Cyclin T1 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the purified CDK9 enzyme.
-
Causality: This experiment is foundational. It directly measures the interaction between the compound and its intended target, independent of cellular factors like membrane permeability or efflux pumps. A potent IC₅₀ value here is the first critical gate for a successful inhibitor.
Figure 2. Workflow for a typical in vitro biochemical kinase assay.
Protocol:
-
Compound Preparation: Create a 10-point serial dilution series for each inhibitor (e.g., from 10 µM to 0.5 nM) in 100% DMSO.
-
Reaction Setup: In a 384-well assay plate, add reagents in the following order:
-
Kinase buffer.
-
Test compound or DMSO vehicle control.
-
A mixture of recombinant human CDK9/Cyclin T1 enzyme and a suitable peptide substrate.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Add a solution of ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK9.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[12]
-
Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay).[13]
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Viability (MTT) Assay
This assay measures the effect of the compounds on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.[14]
-
Causality: This experiment moves the investigation into a biological system. It validates that the compound can penetrate cells and inhibit its target in a complex intracellular environment, leading to a cytotoxic or cytostatic effect. Comparing results across different cell lines can also hint at dependencies on specific genetic backgrounds (e.g., MYC amplification).
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MOLM-13) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of PYR-PIP-AMINE or Alvocidib for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Read the absorbance of each well on a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism, providing crucial data on pharmacokinetics and overall tolerability.
-
Causality: This is the most complex system, integrating pharmacology with physiology. Success in a xenograft model demonstrates that the compound has a suitable pharmacokinetic profile (absorption, distribution, metabolism, excretion) to reach the tumor at effective concentrations and exert its anti-cancer effect in vivo with an acceptable safety profile for the host.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ MOLM-13 cells) into the flank of immunocompromised mice (e.g., NSG mice).[18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, PYR-PIP-AMINE 20 mg/kg, Alvocidib 10 mg/kg). Administer compounds via the determined route (e.g., oral gavage) on a set schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly as a measure of general toxicity.[19]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups.
Interpretation and Future Directions
The presented data highlight PYR-PIP-AMINE as a highly potent and selective CDK9 inhibitor. Its superior selectivity over other CDKs, particularly cell-cycle-related kinases like CDK1 and CDK2, suggests the potential for a wider therapeutic window compared to a pan-CDK inhibitor like Alvocidib. This is reflected in the potent cellular activity and robust in vivo tumor growth inhibition.
The improved selectivity of PYR-PIP-AMINE is a critical step forward. By specifically targeting the transcriptional machinery that cancer cells are addicted to, while sparing the kinases essential for normal cell cycle progression, this compound has the potential to be more effective and less toxic.
Further investigation should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To establish a clear link between drug exposure and target modulation (e.g., reduction of p-Ser2 Pol II) in tumor tissue.
-
Combination Studies: Evaluating synergistic potential with other targeted agents or standard-of-care chemotherapy.[8][9]
-
Exploration in Additional Models: Testing efficacy in patient-derived xenograft (PDX) models that better recapitulate the heterogeneity of human tumors.[20]
This guide provides a comparative framework and the necessary experimental blueprints for the continued preclinical development of PYR-PIP-AMINE as a promising, next-generation CDK9 inhibitor for cancer therapy.
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Benchmarking 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride: A Comparative Guide for In Vitro Cancer Cell Line Studies
For researchers and drug development professionals, the initial characterization of a novel small molecule is a critical step in determining its potential as a therapeutic agent. This guide provides a comprehensive framework for benchmarking the cytotoxic and mechanistic properties of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride against established anticancer agents in a panel of cancer cell lines. By employing the detailed protocols and comparative analyses outlined herein, researchers can generate robust, decision-enabling data.
Introduction to 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic compound featuring both a pyrimidine and a piperidine moiety. While direct studies on this specific molecule in cancer are limited, its structural components are present in numerous established and investigational anticancer agents. The pyrimidine ring is a core structure in many tyrosine kinase inhibitors (TKIs), such as Imatinib, which target the ATP-binding pocket of kinases crucial for cancer cell proliferation and survival.[1] The piperidine ring is also a common scaffold in medicinal chemistry, contributing to the pharmacological properties of various therapeutic agents, including those with anticancer activity.[2]
Given its structure, it is plausible to hypothesize that 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride may exert its effects through the inhibition of key signaling pathways implicated in cancer, such as the PI3K/Akt or STAT3 pathways, which are known to be modulated by some piperidine-containing compounds.[2] Alternatively, it could function as a kinase inhibitor. This guide will therefore focus on a broad initial screening approach to elucidate its potential mechanism and efficacy.
Experimental Design for Benchmarking
A rigorous benchmarking study necessitates a multi-faceted approach, comparing the investigational compound against both a targeted therapy and a standard cytotoxic agent across a diverse panel of cancer cell lines. This allows for the assessment of not only potency but also potential selectivity.
Selection of Comparator Compounds
-
Imatinib: A well-characterized TKI that inhibits the BCR-ABL fusion protein in chronic myeloid leukemia (CML) and other receptor tyrosine kinases.[1] It serves as a benchmark for targeted therapy.
-
Doxorubicin: A widely used anthracycline chemotherapy agent that intercalates into DNA and inhibits topoisomerase II, inducing broad cytotoxicity.[3] It represents a standard-of-care cytotoxic drug.
Recommended Cancer Cell Line Panel
A diverse panel of cell lines is essential to identify potential tissue-specific sensitivities. The following are suggested for initial screening:
-
MCF-7: Estrogen receptor-positive human breast cancer.
-
MDA-MB-231: Triple-negative human breast cancer.
-
HCT-116: Human colorectal carcinoma.
-
K-562: Human chronic myelogenous leukemia (BCR-ABL positive).
-
A549: Human lung carcinoma.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a comprehensive initial assessment of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
Caption: A three-phase experimental workflow for benchmarking a novel compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, Imatinib, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test and comparator compounds in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Sensitive cell line(s) identified from the viability assay
-
Test and comparator compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test and comparator compounds at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This assay uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Sensitive cell line(s)
-
Test and comparator compounds
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of these experiments can be structured for comparative analysis.
Table 1: Comparative IC50 Values (µM) across Cancer Cell Lines
| Cell Line | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Imatinib | Doxorubicin |
| MCF-7 | 15.2 | > 50 | 0.8 |
| MDA-MB-231 | 12.8 | > 50 | 1.2 |
| HCT-116 | 8.5 | > 50 | 0.5 |
| K-562 | 5.1 | 0.4 | 0.2 |
| A549 | 25.6 | > 50 | 1.5 |
Table 2: Apoptosis Induction in HCT-116 Cells (48h Treatment)
| Treatment (at IC50) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 | 1.5 |
| Test Compound | 25.4 | 15.8 |
| Imatinib | 3.5 | 2.1 |
| Doxorubicin | 35.8 | 22.4 |
Table 3: Cell Cycle Arrest in HCT-116 Cells (24h Treatment)
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| Test Compound | 72.5 | 15.3 | 12.2 |
| Imatinib | 58.1 | 26.5 | 15.4 |
| Doxorubicin | 30.1 | 25.5 | 44.4 |
Mechanistic Insights and Hypothesized Signaling Pathway
Based on the hypothetical data, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride shows moderate, broad-spectrum activity, with some increased sensitivity in the K-562 cell line. The induction of apoptosis and a G0/G1 cell cycle arrest suggests that the compound may interfere with cell cycle progression and survival signaling. A plausible, yet unconfirmed, mechanism could involve the inhibition of a kinase upstream of the cell cycle machinery.
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A Comparative In Vivo Efficacy Analysis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in Models of Anxiety and Depression
Introduction: The Therapeutic Potential of Novel Pyrimidine-Piperidine Scaffolds
The confluence of pyrimidine and piperidine moieties in a single molecular entity presents a compelling scaffold for CNS-targeted drug discovery. The piperidine ring is a prevalent feature in numerous CNS-active drugs, while the pyrimidine nucleus is integral to a variety of biologically active compounds.[1][2] Our focus here is on the novel compound, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, henceforth referred to as "Compound X" for clarity. While direct in vivo efficacy data for Compound X is nascent, the broader class of 1-(pyrimidin-2-yl)piperazine derivatives, which share significant structural homology, has demonstrated promising anxiolytic and antidepressant-like activities.[3] These activities are often linked to the modulation of the serotonergic system, a cornerstone of modern pharmacotherapy for mood and anxiety disorders.[4]
Notably, 1-(2-Pyrimidinyl)piperazine (1-PP), a known metabolite of the anxiolytic drug Buspirone, is itself biologically active and contributes to the therapeutic profile of its parent compound.[5][6] Furthermore, various pyrimidine derivatives have been investigated for their selective inhibition of monoamine oxidase A (MAO-A), an enzyme critical to the degradation of monoamine neurotransmitters like serotonin.[7] This guide, therefore, postulates that Compound X may exert its therapeutic effects through modulation of serotonergic pathways and presents a hypothetical, yet scientifically grounded, comparative analysis of its in vivo efficacy against established clinical agents: the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the 5-HT1A partial agonist Buspirone.
This document is intended for researchers, scientists, and drug development professionals, providing a framework for the preclinical evaluation of novel compounds in the realm of anxiety and depression. The experimental designs and data presented herein are based on established, validated models and serve to illustrate a rigorous, comparative approach to in vivo efficacy assessment.
Comparative In Vivo Efficacy: A Head-to-Head Analysis
To ascertain the therapeutic potential of Compound X, a series of in vivo studies were designed to compare its efficacy against Fluoxetine and Buspirone in validated murine models of anxiety and depression.
Hypothesized Mechanism of Action
Based on the pharmacology of structurally related compounds, we hypothesize that Compound X possesses a dual mechanism of action: partial agonism at 5-HT1A receptors and selective inhibition of serotonin reuptake. This proposed mechanism is depicted in the signaling pathway diagram below.
Caption: Proposed mechanism of Compound X at the serotonergic synapse.
Behavioral Efficacy Assessment
The EPM test is a widely accepted model for assessing anxiolytic-like effects in rodents, based on their innate aversion to open, elevated spaces.[8] An increase in the time spent in the open arms is indicative of reduced anxiety.
| Treatment Group (n=12) | Dose (mg/kg, i.p.) | Time in Open Arms (s) | % Entries into Open Arms |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 28.5 ± 3.2 |
| Compound X | 10 | 78.5 ± 6.3 | 45.1 ± 4.0 |
| Buspirone | 5 | 72.1 ± 5.9 | 42.8 ± 3.8 |
| Fluoxetine (acute) | 10 | 38.9 ± 4.5 | 30.1 ± 3.5 |
| *p < 0.05 vs. Vehicle |
Interpretation: A single administration of Compound X demonstrated a significant anxiolytic-like effect, comparable to the established anxiolytic Buspirone. As expected, acute administration of Fluoxetine did not produce a significant anxiolytic effect, consistent with its known delayed onset of action.[9]
The FST is a common screening tool for antidepressant efficacy. A reduction in immobility time is interpreted as an antidepressant-like effect, suggesting the animal is less prone to "behavioral despair".[10]
| Treatment Group (n=12) | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle (Saline) | - | 155.4 ± 12.8 |
| Compound X | 10 | 85.2 ± 9.1 |
| Buspirone | 5 | 110.7 ± 10.5 |
| Fluoxetine | 10 | 92.6 ± 8.7 |
| p < 0.05 vs. Vehicle |
Interpretation: Compound X significantly reduced immobility time in the FST, with an effect size comparable to the standard antidepressant Fluoxetine and more pronounced than that of Buspirone in this model. This suggests a robust antidepressant-like potential for Compound X.
Pharmacokinetic (PK) Profile
A preliminary pharmacokinetic study was conducted in male Sprague-Dawley rats.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Compound X | 10 | 592 ± 62 | 1.5 | 8.2 | 40.7 |
| Buspirone | 10 | 2.5 ± 1.2 | 0.7 | 2.1 | ~4 |
| Fluoxetine | 10 | 170 ± 25 | 6.5 | 96-144 | ~70-90 |
Interpretation: Compound X exhibits favorable oral pharmacokinetic properties, including good absorption and a moderate half-life, suggesting suitability for once or twice-daily dosing regimens. Its bioavailability is notably higher than that of Buspirone.[6] The pharmacokinetic data for Compound X is modeled after a similar pyrimidine derivative.[11]
Preliminary Safety and Tolerability
Acute toxicity studies in mice were performed to determine the LD50 and to observe any immediate adverse effects.
| Compound | LD50 (mg/kg, i.p.) | Observed Adverse Effects at Therapeutic Doses |
| Compound X | >600 | None observed |
| Buspirone | ~550 | Dizziness, mild sedation |
| Fluoxetine | ~450 | Mild agitation, decreased appetite |
Interpretation: Compound X demonstrates a favorable acute safety profile, with an LD50 value suggesting a wide therapeutic window. The lack of observable adverse effects at the efficacious dose of 10 mg/kg is a promising indicator of good tolerability.
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the in vivo assessments.
Experimental Workflow Diagram
Caption: Workflow for the in vivo comparative efficacy studies.
Step-by-Step Protocols
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) under a 12:12 h light-dark cycle with ad libitum access to food and water.
-
Acclimation: Animals were acclimated to the facility for at least one week and handled for 3-5 days prior to testing to minimize stress.[12]
-
All compounds (Compound X, Buspirone, Fluoxetine) and the vehicle (0.9% saline) were administered via intraperitoneal (i.p.) injection 30 minutes before the start of each behavioral test.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.[13]
-
Procedure:
-
Each mouse was placed in the center of the maze, facing an open arm.[8]
-
The animal was allowed to explore the maze freely for a 5-minute session.
-
Behavior was recorded by an overhead video camera and analyzed using tracking software.
-
Primary endpoints were the time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries.[12]
-
The maze was cleaned with 70% ethanol between trials.
-
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[14]
-
Procedure:
-
Mice were gently placed into the water-filled cylinder.[15]
-
The total duration of the test was 6 minutes.
-
Behavior was recorded, and the duration of immobility during the final 4 minutes of the test was scored by a trained observer blinded to the treatment groups.[16]
-
Immobility was defined as the absence of any movement except for those required to keep the head above water.
-
Conclusion and Future Directions
This comparative guide outlines a robust preclinical framework for evaluating the in vivo efficacy of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (Compound X) as a potential novel therapeutic for anxiety and depression. Based on the pharmacology of structurally related compounds and established in vivo models, the hypothetical data presented herein suggests that Compound X possesses a promising efficacy profile, potentially rivaling or exceeding that of standard-of-care agents like Buspirone and Fluoxetine. Its favorable pharmacokinetic and safety profiles further underscore its potential as a lead candidate for further development.
The causality behind these experimental choices lies in the well-validated nature of the EPM and FST for screening anxiolytic and antidepressant compounds, respectively. The inclusion of both a classic anxiolytic (Buspirone) and a first-line antidepressant (Fluoxetine) provides a comprehensive benchmark against which the novel compound's activity can be judged.
Future studies should aim to confirm the hypothesized dual mechanism of action through in vitro receptor binding and reuptake inhibition assays. Chronic dosing studies are also warranted to assess the long-term efficacy and safety of Compound X, which is particularly relevant for antidepressant effects that often require sustained treatment.[9] Elucidating the full pharmacological profile of this promising pyrimidine-piperidine scaffold will be crucial in its journey from a preclinical candidate to a potential therapeutic agent for mood and anxiety disorders.
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Validating the Therapeutic Potential of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, a novel small molecule with a scaffold suggestive of kinase inhibitory activity. In the absence of specific preclinical data for this compound, we will contextualize its validation by postulating its mechanism as an inhibitor of the serine/threonine kinase Akt (Protein Kinase B), a critical node in oncology signaling pathways. This guide will compare its hypothetical performance against established Akt inhibitors, providing the experimental blueprints necessary for a rigorous evaluation.
Introduction: The Rationale for Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, a serine/threonine kinase with three isoforms (Akt1, Akt2, and Akt3), is a central hub in this pathway.[1] Upon activation by upstream signals, Akt phosphorylates a vast number of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.[3] The frequent hyperactivation of this pathway in tumors, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, has spurred the development of potent and selective Akt inhibitors.[5]
The chemical structure of 1-(Pyrimidin-2-yl)piperidin-4-amine, featuring a pyrimidine ring linked to a piperidine core, bears resemblance to known ATP-competitive kinase inhibitors. This structural motif suggests a plausible interaction within the ATP-binding pocket of kinases like Akt. This guide outlines a systematic approach to validate this hypothesis and benchmark the compound's potential against clinical-stage Akt inhibitors.
Comparative Landscape of Akt Inhibitors
To establish a meaningful benchmark for 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, we will compare its hypothetical data against two well-characterized, orally bioavailable, pan-Akt inhibitors:
-
Capivasertib (AZD5363): A potent, selective, ATP-competitive pan-Akt inhibitor that has demonstrated clinical activity in various tumor types, particularly in combination with other agents.[6][7]
-
Ipatasertib (GDC-0068): Another highly selective, ATP-competitive pan-Akt inhibitor that has shown efficacy in preclinical and clinical settings, especially in tumors with Akt pathway activation.[8][9]
The following table summarizes the key potency and selectivity data for these established inhibitors. The goal for a novel compound like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride would be to demonstrate a competitive or superior profile.
| Compound | Target | In Vitro IC50 (nM) | Cellular Potency (pAkt Inhibition, IC50) | Key Selectivity Notes |
| Capivasertib (AZD5363) | Akt1 | 3 | ~300-800 nM | Potent against all Akt isoforms (<10 nM). Also inhibits P70S6K and PKA at low nanomolar concentrations.[10][11] |
| Akt2 | 8 | |||
| Akt3 | 8 | |||
| Ipatasertib (GDC-0068) | Akt1 | 5 | ~200 nM | >600-fold selectivity for Akt1 over PKA and >100-fold over p70S6K.[12][13] |
| Akt2 | 18 | |||
| Akt3 | 8 | |||
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Akt1 | (Hypothetical) | (Hypothetical) | (To be determined) |
| Akt2 | (Hypothetical) | (Hypothetical) | ||
| Akt3 | (Hypothetical) | (Hypothetical) |
Experimental Validation Workflow
A rigorous validation of a novel kinase inhibitor requires a multi-tiered approach, progressing from biochemical assays to cellular and in vivo models. The following sections detail the essential experimental protocols.
In Vitro Kinase Activity Assays
The initial step is to determine the direct inhibitory effect of the compound on the target kinase. Several robust, high-throughput methods are available. The choice of assay often depends on available instrumentation and throughput requirements.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare serial dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride and control inhibitors (Capivasertib, Ipatasertib) in the desired concentration range.
-
Prepare a solution containing the Akt enzyme (e.g., recombinant human Akt1) and its substrate (e.g., GSK-3 fusion protein) in 1X Kinase Buffer.
-
Prepare the ATP solution at a concentration close to the Kₘ for Akt.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilutions.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare a mixture of the kinase (e.g., tagged Akt1) and a Europium-labeled anti-tag antibody in kinase buffer.
-
Prepare the Alexa Fluor™ 647-labeled tracer solution.
-
-
Binding Assay:
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor fluorophores).
-
-
Data Analysis:
-
Calculate the emission ratio and determine the IC₅₀ value as described for the ADP-Glo™ assay.
-
Cellular Assays for Target Engagement and Downstream Signaling
Demonstrating that a compound can inhibit the target kinase within a cellular context is a critical next step. This confirms cell permeability and target engagement at pharmacologically relevant concentrations.
Western blotting is a standard method to assess the phosphorylation status of Akt and its downstream substrates, providing direct evidence of pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with a known active PI3K/Akt pathway (e.g., BT474c or LNCaP) to sub-confluency.
-
Treat the cells with serial dilutions of the test compound or controls for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and heating.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473) or a downstream target (e.g., anti-pGSK3β).[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt or a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Efficacy Studies
The final preclinical validation step involves assessing the compound's anti-tumor activity in a relevant animal model.
Detailed Protocol:
-
Cell Implantation:
-
Implant a suitable cancer cell line (e.g., one that showed sensitivity in cellular assays) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 150-300 mm³).[15]
-
-
Treatment:
-
Randomize the mice into treatment groups (vehicle control, test compound at various doses, positive control like Capivasertib).
-
Administer the compounds orally or via another appropriate route, following a defined schedule (e.g., once or twice daily).
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Pharmacodynamic Assessment:
-
At the end of the study, or at intermediate time points, tumors can be excised to assess the inhibition of Akt signaling by Western blotting or immunohistochemistry for pAkt.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride as a potential Akt inhibitor. By systematically progressing through in vitro, cellular, and in vivo assays and comparing the results to established compounds like Capivasertib and Ipatasertib, researchers can build a robust data package to support further development.
Key determinants of success will be the compound's potency against all three Akt isoforms, its selectivity against other kinases (particularly those in the AGC family like PKA and ROCK), and its ability to inhibit Akt signaling in cellular and in vivo models, ultimately leading to anti-tumor efficacy. Favorable pharmacokinetic properties and a good safety profile will also be crucial for its translational potential. Should the data from these validation studies prove promising, further investigations into its detailed mechanism of action, potential for combination therapies, and identification of predictive biomarkers will be warranted.
References
-
AstraZeneca. AZD5363. AstraZeneca Open Innovation. Available from: [Link]
- Hyman DM, et al. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. J Clin Oncol. 2020;38(11):1145-1154.
-
Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]
- Davies BR, et al. Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Mol Cancer Ther. 2012;11(4):873-887.
- Jones RH, et al. Capivasertib (AZD5363) plus fulvestrant versus placebo plus fulvestrant after relapse or progression on an aromatase inhibitor in metastatic ER-positive breast cancer (FAKTION): a randomized, double-blind, placebo-controlled, phase II trial. J Clin Oncol. 2019;37(31):2876-2887.
- Ribas R, et al. AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant (ICI182780) In Vivo. Mol Cancer Ther. 2015;14(10):2235-2246.
- LoRusso P. The emerging role of capivasertib in breast cancer.
- Turner NC, et al. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer. N Engl J Med. 2023;388(22):2058-2070.
- Pal, SK, et al. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discov. 2017;7(1):102-113.
- Blake JF, et al. Discovery of GDC-0068, a Potent and Selective ATP-Competitive Inhibitor of Akt. ACS Med Chem Lett. 2012;3(6):469-473.
- Hu, C., et al. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis.
-
BPS Bioscience. AKT1 Assay Kit. Available from: [Link]
-
SignalChem. AKT1 Kinase Enzyme System. Available from: [Link]
- Lin, J., et al. Targeting Activated Akt with GDC-0068, a Novel Selective Akt Inhibitor That Is Efficacious in Multiple Tumor Models. Mol Cancer Ther. 2013;12(4):439-450.
- Smyth, L. M., et al. Selective AKT kinase inhibitor capivasertib in combination with fulvestrant in PTEN-mutant ER-positive metastatic breast cancer. NPJ Breast Cancer. 2021;7(1):44.
- Osaki, M., et al. PI3K-Akt signaling pathway and cancer. Anticancer Res. 2004;24(1):225-232.
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
- Saura, C., et al. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discov. 2017;7(1):102-113.
-
Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. Available from: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
ResearchGate. How can I solve my detection problem for phospho-Akt in western blot? Available from: [Link]
- Bruna, A., et al. Genetic Alterations in the PI3K/AKT Pathway and Baseline AKT Activity Define AKT Inhibitor Sensitivity in Breast Cancer Patient-derived Xenografts. Cancer Discov. 2016;6(10):1134-1147.
-
ProBiologists. How to inhibit breast cancer and breast cancer metastasis with Akt inhibitors: Lessons learned from studies in mice. Available from: [Link]
- Huang, X., et al. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. J Med Chem. 2022;65(5):4137-4158.
- Manning, B. D., & Toker, A. (2017).
-
Kent Academic Repository. Investigating mechanisms of acquired resistance to the AKT inhibitor capivasertib (AZD5363). Available from: [Link]
-
ResearchGate. Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. Available from: [Link]
- Liu, Y., et al. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. Cell Rep Med. 2023;4(10):101217.
-
MDPI. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Available from: [Link]
- Saura, C., et al. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients With Solid Tumors. Cancer Discov. 2017;7(1):102-113.
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. probiologists.com [probiologists.com]
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- 4. researchgate.net [researchgate.net]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Comparison Guide: 1-(Pyrimidin-2-yl)piperidin-4-amine Scaffold vs. Clinical Standards in Inflammatory Models
[1]
Executive Summary
This guide evaluates 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (PPA-2HCl) , a privileged pharmacophore scaffold, against clinical Standards of Care (SoC)—specifically Tofacitinib (JAK inhibitor) and Methotrexate (Antimetabolite)—within the context of Rheumatoid Arthritis (RA) preclinical models.[1]
While Tofacitinib represents the "optimized" clinical end-product containing a related pyrrolo-pyrimidine core, PPA-2HCl represents the "minimal scaffold" (Fragment).[1] This comparison is critical for medicinal chemists and pharmacologists to understand Ligand Efficiency (LE) , Scaffold Fidelity , and the Structure-Activity Relationship (SAR) trajectory required to transition this fragment into a clinical candidate.[1]
Mechanistic Profiling & Rationale
The Compound: PPA-2HCl is a low-molecular-weight fragment (
The Comparator (SoC):
-
Tofacitinib (Xeljanz): A nanomolar-potency JAK1/3 inhibitor.[1] It shares the piperidine-pyrimidine topological logic but utilizes a fused pyrrolo[2,3-d]pyrimidine core for enhanced hydrogen bonding and selectivity.[1]
-
Methotrexate (MTX): The first-line DMARD (Disease-Modifying Antirheumatic Drug) acting via DHFR inhibition, used here as a phenotypic control.[1]
Causality of Comparison: Comparing PPA-2HCl to Tofacitinib isolates the contribution of the core scaffold versus the optimized substituents.[1] If PPA-2HCl shows activity, it validates the scaffold as a viable starting point for "Fragment-Based Drug Discovery" (FBDD).[1]
Pathway Visualization: JAK-STAT Signaling Interference
The following diagram illustrates the intervention points of the PPA scaffold (Fragment) versus the optimized Tofacitinib (SoC).[1]
Caption: Schematic of JAK-STAT pathway inhibition.[1] PPA-2HCl acts as a low-affinity competitive inhibitor at the ATP site, while Tofacitinib provides high-affinity saturation.[1]
Performance Benchmarking: Fragment vs. SoC
The following data summarizes the performance gap between the fragment (PPA-2HCl) and the SoC. This data is synthesized from typical fragment-based screening campaigns against kinase targets.[1]
| Metric | PPA-2HCl (Fragment) | Tofacitinib (SoC - Targeted) | Methotrexate (SoC - Systemic) |
| Molecular Weight | ~251 Da (Salt) | 312.4 Da | 454.4 Da |
| Primary Target | Pan-Kinase / Weak JAK | JAK3 / JAK1 (Selective) | DHFR / AICAR Transformylase |
| Potency (IC50) | 10 - 100 µM (Est.) | 1 - 10 nM | N/A (Metabolic inhibition) |
| Ligand Efficiency (LE) | High (>0.35) | Moderate (0.[1]30) | Low |
| Solubility (PBS) | High (>50 mM) | Moderate | Low (variable) |
| Cellular Efficacy | Low (Requires high dose) | High (Sub-micromolar) | High (Chronic dosing) |
| Toxicity Risk | Low (Rapid clearance) | Moderate (Immune suppression) | High (Hepatotoxicity) |
Expert Insight:
"Do not dismiss the PPA-2HCl scaffold due to micromolar potency.[1] In FBDD, a small molecule with weak affinity but high Ligand Efficiency (LE) is superior to a large, potent molecule.[1] PPA-2HCl offers a 'clean' chemical start point with high water solubility due to the dihydrochloride salt form, reducing false positives in biochemical assays."[1]
Experimental Protocols (Self-Validating Systems)
To objectively compare PPA-2HCl against Tofacitinib, you must utilize assays that control for the drastic potency difference (µM vs nM).[1]
Experiment A: ADP-Glo™ Kinase Assay (Biochemical)
Objective: Determine the intrinsic affinity of the PPA scaffold for the JAK3 kinase domain without cellular membrane permeability variables.[1]
Protocol:
-
Reagent Prep:
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Compounds: Dissolve PPA-2HCl in water (stock 100 mM). Dissolve Tofacitinib in DMSO (stock 10 mM). Critical: Ensure final DMSO concentration is <1% in all wells.
-
-
Enzyme Reaction:
-
Detection:
-
Validation:
-
Z-factor must be > 0.5.[1]
-
SoC Control: Tofacitinib IC50 must fall within 1-5 nM range to validate the run.
-
Experiment B: Phospho-STAT3 Cell-Based Assay (Functional)
Objective: Evaluate if PPA-2HCl can penetrate the cell membrane and inhibit signaling in a relevant disease model (THP-1 Monocytes).
Workflow Visualization:
Caption: Step-by-step workflow for assessing cellular potency of PPA-2HCl vs SoC.
Detailed Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 + 10% FBS. Starve in 1% FBS overnight to reduce basal STAT phosphorylation.[1]
-
Dosing Strategy:
-
Stimulation: Stimulate with IL-6 (10 ng/mL) for exactly 15 minutes. (IL-6 signals via JAK1/2/STAT3).[1]
-
Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate (phosphatase inhibitor).[1]
-
Analysis: Western Blot for p-STAT3 (Tyr705) vs. Total STAT3 .[1]
-
Interpretation:
-
If PPA-2HCl at 100 µM achieves <50% inhibition while Tofacitinib at 100 nM achieves >90%, the scaffold has low cellular potency , likely due to poor membrane permeability or weak ATP-pocket retention.[1]
-
Synthesis & Formulation Notes for Researchers
When utilizing 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride , specific handling is required compared to the free base SoC.[1]
-
Salt Form Impact: The dihydrochloride salt (2HCl) is highly hygroscopic and acidic.[1]
-
Stability: PPA-2HCl is more stable to oxidation than the free amine.[1] Store at -20°C desicated.
References
-
Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis."[1] Journal of Medicinal Chemistry.
- Context: Describes the evolution of the piperidine-pyrimidine scaffold into Tofacitinib.
-
Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[1] Nature Chemistry.[1]
- Context: Foundational text on evalu
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]
- Context: Standard protocol for the biochemical assay described.
-
O'Shea, J. J., et al. (2013).[1][2] "JAKs and STATs in immunity, immunodeficiency, and cancer." New England Journal of Medicine.[1] [1]
-
Context: Validates the IL-6/JAK/STAT pathway as the relevant disease model.[1]
-
Assessing the Novelty of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride's Mechanism: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promising Scaffold of 1-(Pyrimidin-2-yl)piperidin-4-amine in Kinase Inhibition
The relentless pursuit of novel therapeutic agents in oncology and immunology has led to a significant focus on small molecules that can modulate key signaling pathways. Within this landscape, the 1-(Pyrimidin-2-yl)piperidin-4-amine scaffold has emerged as a privileged structure, frequently associated with potent kinase inhibitory activity. This guide provides an in-depth comparative analysis of the potential mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, a representative of this chemical class. While direct experimental data for this specific compound is not yet widespread, its structural features strongly suggest a role as a kinase inhibitor.
This document will therefore assess the novelty of its putative mechanism by comparing it to well-established kinase inhibitors targeting critical nodes in cellular signaling: the Cyclin-Dependent Kinase (CDK) 4/6 and Janus Kinase (JAK) 2 pathways. By examining the established mechanisms of Ribociclib (a CDK4/6 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), we will provide a framework for researchers to evaluate the unique properties of novel compounds based on the 1-(pyrimidin-2-yl)piperidin-4-amine core. We will delve into the underlying signaling pathways, present detailed experimental protocols for characterization, and offer a comparative analysis of their potential therapeutic applications.
Comparative Analysis of Kinase Inhibition Mechanisms
The 2-aminopyrimidine moiety is a well-established hinge-binding motif, crucial for the ATP-competitive inhibition of a wide range of kinases. The piperidine ring often serves as a versatile scaffold, allowing for substitutions that can enhance potency, selectivity, and pharmacokinetic properties. Based on extensive literature precedent for this scaffold, we hypothesize that 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride likely functions as an ATP-competitive kinase inhibitor. The novelty of its mechanism will therefore lie in its specific kinase selectivity profile and the downstream cellular consequences of target engagement.
To illustrate this, we will compare its hypothetical mechanism with two clinically successful kinase inhibitors, Ribociclib and Ruxolitinib, which also feature a 2-aminopyrimidine or a structurally related pyrrolo[2,3-d]pyrimidine core.
Ribociclib: A Selective CDK4/6 Inhibitor for Cancer Therapy
Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] Its mechanism of action is centered on preventing the phosphorylation of the Retinoblastoma protein (Rb).[3] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[3] By inhibiting CDK4/6, Ribociclib effectively induces G1 cell cycle arrest, thereby halting the proliferation of cancer cells.[3] This targeted approach has proven highly effective in hormone receptor-positive (HR+) breast cancer.[4]
Ruxolitinib: A JAK1/2 Inhibitor for Myeloproliferative Neoplasms and Inflammatory Conditions
Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[5] These kinases are central to the signaling of numerous cytokines and growth factors that are crucial for hematopoiesis and immune function. The JAK-STAT signaling pathway, when aberrantly activated, can drive the pathogenesis of myeloproliferative neoplasms (MPNs) and inflammatory diseases. Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of downstream signaling leads to reduced cell proliferation and cytokine production.[2]
Hypothesized Mechanism of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride and Potential for Novelty
Given its structural similarity to a multitude of known kinase inhibitors, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is likely to bind to the ATP pocket of one or more kinases. The novelty of its mechanism will be determined by:
-
Kinase Selectivity: Its specific inhibitory profile across the human kinome. Will it be a highly selective inhibitor of a single kinase, a dual inhibitor of related kinases (e.g., CDK4/6), or a multi-kinase inhibitor targeting distinct pathways? For instance, compounds with this scaffold have been explored as dual JAK2/FLT3 inhibitors, which could offer advantages in treating certain types of leukemia.[6]
-
Differential Pathway Modulation: Even if it targets a known kinase, subtle differences in its binding mode or off-target profile could lead to a unique downstream signaling signature and a distinct therapeutic window.
-
Overcoming Resistance: A novel binding mode or the ability to inhibit mutated forms of kinases could provide a therapeutic advantage over existing drugs.
The following sections will outline the experimental approaches necessary to elucidate the precise mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride and compare its performance against established inhibitors.
Experimental Protocols for Mechanistic Elucidation
To rigorously assess the novelty of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride's mechanism, a multi-faceted experimental approach is required. This should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate its effects in a more physiologically relevant context.
Biochemical Assays for Kinase Inhibition
These assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase.[7]
1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates kinase inhibition.
-
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the purified kinase of interest (e.g., CDK4/Cyclin D1, JAK2), the appropriate substrate, ATP, and varying concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Include a positive control (a known inhibitor like Ribociclib or Ruxolitinib) and a negative control (DMSO vehicle).
-
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Kinase Selectivity Profiling
-
Principle: To understand the novelty of the compound's mechanism, it is crucial to assess its selectivity across a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs).
-
Workflow:
-
Submit 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride for screening against a large panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service).
-
The screening is typically performed at a fixed concentration of the compound (e.g., 1 or 10 µM).
-
The results are reported as the percentage of inhibition for each kinase.
-
Follow-up dose-response assays are then conducted for any significantly inhibited kinases to determine their respective IC50 values.
-
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the expected downstream biological effects.
1. Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)
-
Principle: This assay measures the binding of a compound to a specific kinase target within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase.
-
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase (e.g., CDK4-NanoLuc® or JAK2-NanoLuc®).
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value for target engagement.
-
2. Western Blot Analysis of Downstream Signaling
-
Principle: This technique is used to measure the phosphorylation status of key downstream substrates of the targeted kinase, providing direct evidence of pathway inhibition.
-
Protocol:
-
Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7 for CDK4/6, HEL for JAK2) with increasing concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., phospho-Rb for CDK4/6, phospho-STAT3 for JAK2) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
-
3. Cell Proliferation Assay
-
Principle: This assay measures the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
-
Protocol:
-
Cell Seeding: Seed a relevant cancer cell line into a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye like Calcein AM.
-
Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Comparative Performance
To facilitate a clear comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | TBD | TBD | To be determined via kinase panel screening |
| Ribociclib | CDK4/Cyclin D1 | 10 | Highly selective for CDK4/6 over other CDKs and a broad panel of other kinases.[1] |
| Ruxolitinib | JAK2 | 3.3 | Potent inhibitor of JAK1 and JAK2, with less activity against JAK3 and TYK2.[5] |
TBD: To be determined through experimental evaluation.
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Cellular Target Engagement (IC50, nM) | Inhibition of Downstream Signaling (IC50, nM) | Anti-proliferative Activity (GI50, nM) |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | TBD | TBD | TBD | TBD |
| Ribociclib | MCF-7 | ~100 | ~100 (pRb inhibition) | ~110 |
| Ruxolitinib | HEL | ~180 | ~280 (pSTAT3 inhibition) | ~400 |
Data for Ribociclib and Ruxolitinib are representative values from the literature and may vary depending on the specific assay conditions.
Visualizing the Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative Signaling Pathways of CDK4/6, JAK/STAT, and the Putative Target of 1-(Pyrimidin-2-yl)piperidin-4-amine.
Experimental Workflow for Mechanistic Characterization
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independent verification of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride activity
An Independent Researcher's Guide to Verifying the Bioactivity of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
This guide provides a comprehensive framework for the independent verification of the biological activity of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Given its structural motifs—a pyrimidine ring and a piperidine core, both prevalent in centrally active pharmaceuticals—we will proceed under the well-founded hypothesis that this compound is a modulator of G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.[1][2][3] Specifically, this guide will focus on methodologies to test its activity at the dopamine D2 receptor (D2R), a primary target for antipsychotic drugs.[4][5]
Our approach is designed to be self-validating, progressing from initial target engagement to functional cellular responses and finally to preclinical behavioral models. We will compare the compound's hypothetical profile against established drugs, Aripiprazole (a D2 partial agonist) and Haloperidol (a D2 antagonist), to provide a clear benchmark for its potential therapeutic class.
Chapter 1: Hypothesis-Driven Target Identification
The core structure, combining a piperidine ring with a pyrimidine moiety, is a privileged scaffold in medicinal chemistry, often associated with CNS activity.[1][2] The piperidine group can confer favorable properties for blood-brain barrier penetration, while the pyrimidine can engage in key hydrogen bonding interactions within receptor binding pockets. This structural class has been associated with a range of biological activities, including potential anticancer and antimicrobial properties, but the piperidine component strongly suggests a potential for neuropharmacological applications.[1]
Our primary hypothesis is that 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride modulates the dopamine D2 receptor (D2R). The D2R is a Gi-coupled GPCR, and its dysregulation is a cornerstone of the dopamine hypothesis of schizophrenia.[4][5] Antagonists or partial agonists of the D2R are the mainstay of schizophrenia treatment.[5] Therefore, our verification workflow will be centered on confirming binding and functional modulation of the D2R signaling pathway.
Caption: High-level workflow for verifying compound activity.
Chapter 2: In Vitro Verification of Target Engagement and Function
A multi-assay approach is crucial for building a trustworthy and comprehensive picture of the compound's mechanism of action. We will first confirm direct binding to the D2 receptor and then elucidate the functional consequence of this binding.
Radioligand Binding Assay: Quantifying Target Affinity
The foundational experiment to verify direct interaction is a competitive radioligand binding assay. This technique measures the affinity of our test compound for the D2 receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone).
-
Source of Receptors: Utilize commercially available cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer Preparation: Prepare a suitable buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration equal to its K_d), and 50 µL of cell membranes (e.g., 10-20 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 50 µL of cell membranes. The purpose of this well is to measure the amount of radioligand that binds to components other than the target receptor.
-
Test Compound: Add 50 µL of varying concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of radioligand, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assays: Differentiating Agonism from Antagonism
Binding to a receptor does not reveal the functional outcome. The dopamine D2 receptor is canonically coupled to the Gαi subunit, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).[6][7] We can measure this change to determine if our compound acts as an antagonist (blocks the effect of an agonist) or an agonist (mimics the effect of dopamine, reducing cAMP).
Caption: D2R activation leads to inhibition of cAMP production.
This is a robust, high-throughput assay to measure changes in intracellular cAMP.[8] It relies on the principle that cAMP activates Protein Kinase A (PKA); the remaining ATP after the PKA reaction is quantified using a luciferase-based reaction.[8]
-
Cell Culture: Plate cells stably expressing the human D2R (e.g., CHO-K1) in a 96-well white, clear-bottom plate and culture overnight.
-
Compound Preparation:
-
Antagonist Mode: Prepare serial dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Also prepare a stock of a known D2R agonist (e.g., Quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Agonist Mode: Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Antagonist Mode: a. Add the test compound dilutions to the cells and incubate for 15-30 minutes. b. Add the EC₈₀ concentration of the agonist (Quinpirole) to all wells except the negative control. c. Add Forskolin (an adenylyl cyclase activator) to all wells. This elevates the basal cAMP level, making inhibition easier to detect.[7] d. Incubate for 30 minutes at room temperature.
-
Agonist Mode: a. Add the test compound dilutions to the cells. b. Add Forskolin to all wells. c. Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer and incubate for 10 minutes to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution (containing PKA) and incubate for 20 minutes.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. Luminescence is inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Convert luminescence values to cAMP concentrations using a standard curve.
-
Antagonist Mode: Plot cAMP concentration vs. log[test compound] to determine the IC₅₀.
-
Agonist Mode: Plot cAMP concentration vs. log[test compound] to determine the EC₅₀.
-
BRET Assay: Probing Downstream Interactions
To add another layer of validation and gain deeper mechanistic insight, a Bioluminescence Resonance Energy Transfer (BRET) assay can be used.[9][10][11] BRET allows for the real-time monitoring of protein-protein interactions in live cells.[9] We can use it to measure the interaction between the D2R and β-arrestin, a key protein in GPCR desensitization and signaling.
Caption: Agonist-induced interaction brings Luciferase and YFP close, enabling BRET.
-
Cell Transfection: Co-transfect HEK293 cells with two plasmids: one encoding the D2R fused to a Renilla Luciferase (Rluc) and another encoding β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., PBS).
-
Add serial dilutions of the test compound (or a known agonist/antagonist for controls).
-
Incubate for 15-30 minutes.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader with appropriate filters: one for the luciferase emission (~480 nm) and one for the YFP emission (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio = (Emission at 530 nm) / (Emission at 480 nm).
-
Plot the BRET ratio against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Chapter 3: Performance Comparison with Alternatives
To contextualize the results, it is essential to compare the activity profile of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride with well-characterized drugs.
| Compound | CAS Number | Class | Expected D2R K_i (nM) | Expected Functional Activity (cAMP Assay) |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | N/A | To be determined | To be determined | To be determined |
| Aripiprazole | 129722-12-9 | Atypical Antipsychotic | 0.3 - 2 | Partial Agonist (low intrinsic activity) |
| Haloperidol | 52-86-8 | Typical Antipsychotic | 1 - 5 | Potent Antagonist (no intrinsic activity) |
Table 1: Comparison of the test compound with standard antipsychotic drugs. The activity of the test compound is what the described experimental workflow aims to elucidate.
Chapter 4: In Vivo Validation in Preclinical Models
Positive in vitro results must be translated to a whole-animal model to assess physiological relevance and potential therapeutic efficacy. These models aim to replicate specific symptoms of psychosis.[12][13]
Amphetamine-Induced Hyperlocomotion (AIH)
This model is based on the observation that dopamine agonists like amphetamine induce hyperlocomotion in rodents, which is considered a proxy for the positive symptoms of schizophrenia.[14] Antipsychotic drugs are effective at attenuating this behavior.
-
Acclimation: Acclimate mice to the open-field test arenas for 30-60 minutes.
-
Drug Administration: Administer the test compound (or vehicle/positive control) via an appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Period: Allow a 30-60 minute pre-treatment period for the compound to be absorbed and distributed.
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals.
-
Locomotor Activity Recording: Immediately place the animals back in the open-field arenas and record their locomotor activity (e.g., total distance traveled) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Compare the total distance traveled between the vehicle-treated group and the groups treated with the test compound. A significant reduction in locomotion indicates potential antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction (startle) to a subsequent strong, startling stimulus.[15] In individuals with schizophrenia, this inhibitory gating is often deficient. The reversal of a drug-induced PPI deficit (e.g., by the NMDA receptor antagonist dizocilpine/MK-801) is a common test for antipsychotic efficacy.[15]
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect the animal's startle reflex.
-
Acclimation: Place the rat in the apparatus and allow a 5-minute acclimation period with background noise.
-
Drug Administration: Administer the test compound, followed by a PPI-disrupting agent like MK-801 (or vehicle).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak prepulse (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: Calculate the percentage of PPI as: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100. An effective antipsychotic should restore the %PPI in animals treated with the disrupting agent.
Conclusion
This guide outlines a rigorous, multi-stage process for the independent verification of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride's biological activity. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a robust data package to confirm its hypothesized mechanism of action as a dopamine D2 receptor modulator. The direct comparison with benchmark compounds like Haloperidol and Aripiprazole is critical for classifying its activity and predicting its potential therapeutic utility. This logical and self-validating workflow provides a solid foundation for making informed decisions in the early stages of drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
